Product packaging for Edelfosine, (S)-(Cat. No.:CAS No. 83542-43-2)

Edelfosine, (S)-

Cat. No.: B1237945
CAS No.: 83542-43-2
M. Wt: 523.7 g/mol
InChI Key: MHFRGQHAERHWKZ-MHZLTWQESA-N
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Description

Identification as a Synthetic Alkyl-lysophospholipid Analog

Edelfosine (B1662340) (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine) is a synthetic analog of lysophosphatidylcholine. nih.govebi.ac.uk It belongs to a class of compounds known as alkyl-lysophospholipids (ALPs). ebi.ac.ukmdpi.comnih.gov Unlike many other chemotherapeutic agents that target DNA, Edelfosine's mechanism of action involves its incorporation into the cell membrane. ebi.ac.ukwikipedia.org This unique characteristic allows it to selectively induce apoptosis in tumor cells while leaving normal, healthy cells relatively unharmed. ebi.ac.ukwikipedia.orgingentaconnect.com Edelfosine is considered the prototype of this class of synthetic anti-cancer lipids. wikipedia.org

Historical Context of Research and Development

The journey of Edelfosine research began in the 1960s when researchers in Germany discovered that lysolecithin could enhance the phagocytic activity of macrophages. wikipedia.org Due to the short half-life of lysolecithin, synthetic analogs were developed and tested. wikipedia.org Unexpectedly, some of these synthetic compounds, with Edelfosine being the most effective, demonstrated significant anti-tumor properties. wikipedia.org This pivotal discovery marked the beginning of extensive research into the therapeutic potential of Edelfosine. While initial studies in the late 1970s and 1980s noted its direct antitumor effects, the underlying molecular mechanisms, particularly its ability to induce apoptosis, were largely uncovered in the 1990s and 2000s. mdpi.com

Overview of Research-Identified Biological Activities

Edelfosine has been the subject of numerous studies that have revealed a wide range of biological activities. wikipedia.orgkarger.com These properties extend beyond its initial identification as an anti-cancer agent and include immunomodulatory, anti-parasitic, and anti-inflammatory effects. karger.complos.org

A primary focus of Edelfosine research has been its potent ability to induce apoptosis, or programmed cell death, in various cancer cells. nih.govmdpi.comnih.gov This proapoptotic activity is a key element of its anti-tumor effects.

Mechanism of Action: Edelfosine's proapoptotic mechanism is multifaceted. It has been shown to accumulate in the endoplasmic reticulum (ER) of tumor cells, leading to ER stress. mdpi.comcsic.esnih.gov This stress can trigger a cascade of events, including the upregulation of the pro-apoptotic transcription factor CHOP/GADD153 and the activation of caspases, which are crucial enzymes in the apoptotic process. csic.esoncotarget.com Furthermore, Edelfosine can interact with lipid rafts in the plasma membrane, promoting the clustering of death receptors like Fas/CD95, which in turn initiates apoptotic signaling. plos.orgcsic.esplos.org Studies have also indicated that Edelfosine can inhibit survival pathways such as the Akt/protein kinase B (PKB) pathway and the MAPK/ERK mitogenic pathway. nih.govwikipedia.org

Selectivity for Tumor Cells: A remarkable feature of Edelfosine is its selective action against malignant cells, while largely sparing normal, non-cancerous cells. mdpi.comnih.govwikipedia.org This selectivity is attributed to its preferential incorporation into the membranes of cancer cells. ashpublications.org

Research Findings: In vitro studies have demonstrated Edelfosine's effectiveness in inducing apoptosis in a variety of cancer cell lines, including those from pancreatic cancer, multiple myeloma, and Ewing's sarcoma. mdpi.comoncotarget.comashpublications.org For instance, in prostate cancer cells, Edelfosine treatment led to a dose-dependent increase in apoptosis, as measured by Annexin V staining and caspase-3/7 activation. nih.gov Similarly, in pancreatic cancer cells, Edelfosine was found to induce apoptosis through ER stress-mediated pathways. mdpi.comcsic.es

Beyond its direct anti-cancer effects, Edelfosine exhibits significant immunomodulatory properties. wikipedia.orgplos.org Research suggests that it can influence the function of various immune cells, including T cells and macrophages. plos.orgresearchgate.net

Effects on T Cells: Edelfosine has been shown to inhibit the proliferation of activated T cells and can induce apoptosis in these cells, which may be beneficial in the context of autoimmune diseases. plos.orgresearchgate.netnih.gov It has also been observed to reduce the expression of MHC class II molecules and to stimulate a type I interferon response. researchgate.netnih.gov

Macrophage Modulation: The compound can diminish the inflammatory response of macrophages. plos.orgresearchgate.net

Relevance to Autoimmune Diseases: Due to its effects on immune cells, Edelfosine has been proposed as a potential therapeutic agent for autoimmune diseases like multiple sclerosis. plos.org

Edelfosine has demonstrated significant activity against a range of parasites, most notably Leishmania species, the causative agents of leishmaniasis. plos.orgnih.gov

Efficacy against Leishmania: Research has shown that Edelfosine is a potent agent for killing Leishmania promastigotes and amastigotes. plos.orgnih.gov It has been found to be more effective than other alkylphospholipid analogs like miltefosine (B1683995) and perifosine (B1684339) in this regard. plos.orgnih.gov Oral administration of Edelfosine has shown potent in vivo antileishmanial activity in animal models. plos.orgnih.gov

Mechanism of Action: The anti-parasitic action of Edelfosine involves the induction of an apoptosis-like cell death in the parasites. nih.govresearchgate.net It accumulates in the parasite's mitochondria, leading to a disruption of the mitochondrial transmembrane potential and subsequent DNA breakdown. plos.org

Activity Against Other Parasites: In addition to Leishmania, Edelfosine has shown activity against other parasites, including Strongyloides venezuelensis and the immature forms of Schistosoma mansoni. biocrick.complos.org

ParasiteObserved EffectReference
Leishmania spp.Potent killing of promastigotes and amastigotes; induction of apoptosis-like cell death. More effective than miltefosine and perifosine. plos.orgnih.gov
Strongyloides venezuelensisIn vitro and in vivo activity; induction of apoptosis-like cell death in larvae. biocrick.com
Schistosoma mansoniKills schistosomula (immature forms). plos.org

Edelfosine possesses notable anti-inflammatory properties, which have been demonstrated in various experimental models. plos.orgresearchgate.net

Mechanism of Action: The anti-inflammatory action of Edelfosine is linked to its ability to induce L-selectin shedding in human neutrophils, which prevents their extravasation into inflamed tissues. plos.orgresearchgate.net It has also been shown to enhance the production of the anti-inflammatory cytokine interleukin-10 by macrophages. researchgate.net

In Vivo Studies: In a mouse model of paw edema, Edelfosine exhibited a stronger anti-inflammatory effect than the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net In a rat model of experimental colitis, oral administration of Edelfosine reduced the severity of inflammation, mucosal damage, and neutrophil infiltration. researchgate.net

Mechanisms of Selective Cellular Cytotoxicity in Preclinical Models

The selective cytotoxicity of Edelfosine in preclinical cancer models stems from its unique interactions with cellular membranes and organelles, leading to the activation of apoptotic pathways. Two primary, and sometimes interconnected, mechanisms of action have been identified: the reorganization of lipid rafts and the induction of endoplasmic reticulum (ER) stress.

Lipid Raft-Mediated Apoptosis

In hematological cancer cells, Edelfosine's primary mechanism involves the modulation of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. plos.orgcsic.esaacrjournals.org

Recruitment of Death Receptors: Edelfosine promotes the translocation and clustering of death receptors, such as Fas/CD95, into lipid rafts. csic.esaacrjournals.orgashpublications.org This aggregation occurs independently of the natural ligand (FasL) and is a critical step in initiating the apoptotic cascade. csic.esashpublications.org

DISC Formation: The clustering of Fas/CD95 in lipid rafts facilitates the recruitment of downstream signaling molecules, including the Fas-associated death domain (FADD) and procaspase-8, to form the death-inducing signaling complex (DISC). csic.es The formation of this complex is essential for the activation of the caspase cascade and subsequent apoptosis. csic.es

Mitochondrial Involvement: The apoptotic signal initiated at the plasma membrane is further amplified by the mitochondria. nih.govresearchgate.net This includes the release of cytochrome c, which contributes to the activation of executioner caspases. nih.govresearchgate.net The overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can block this mitochondrial-dependent step. nih.govresearchgate.net

Table 1: Key Proteins Involved in Edelfosine-Induced Lipid Raft-Mediated Apoptosis

Protein Function in Apoptosis Role in Edelfosine's Mechanism
Fas/CD95 Death receptor that initiates apoptosis upon activation. Recruited and clustered in lipid rafts by Edelfosine, leading to its activation. csic.esashpublications.org
FADD Adaptor protein that links Fas/CD95 to procaspase-8. Recruited to lipid rafts following Fas/CD95 clustering. csic.es
Procaspase-8 Initiator caspase that, upon activation, triggers the caspase cascade. Recruited to lipid rafts to form the DISC. csic.es
Bcl-2/Bcl-xL Anti-apoptotic proteins that regulate mitochondrial membrane permeability. Overexpression can inhibit Edelfosine-induced apoptosis. nih.govresearchgate.net

Endoplasmic Reticulum Stress-Mediated Apoptosis

In solid tumor cells, Edelfosine preferentially accumulates in the endoplasmic reticulum (ER), a critical organelle for protein and lipid synthesis, leading to a state of chronic stress and ultimately, apoptosis. mdpi.comcsic.esnih.govmdpi.com

Induction of ER Stress Markers: Edelfosine accumulation in the ER triggers a potent ER stress response, characterized by the upregulation of key stress sensors and effectors. nih.govresearchgate.netnih.gov This includes the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) and the increased expression of the transcription factor CHOP/GADD153. nih.govresearchgate.net

Disruption of Calcium Homeostasis: The ER is a major intracellular calcium store. Edelfosine induces the release of calcium from the ER, a process mediated by the pro-apoptotic proteins Bax and Bak. researchgate.netnih.gov This disruption of calcium homeostasis is a critical signal for apoptosis.

Activation of Caspases: ER stress activates specific caspases, including caspase-4 (in humans) and caspase-12 (in rodents), which are localized to the ER membrane. researchgate.netnih.gov The activation of these caspases, along with caspase-8, further propagates the apoptotic signal. researchgate.netnih.gov

Mitochondrial Crosstalk: The ER stress-induced apoptotic signals converge on the mitochondria. nih.govoncotarget.com This involves the generation of the p20 fragment of BAP31, which transmits pro-apoptotic signals from the ER to the mitochondria, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. nih.govnih.gov

Table 2: Key Events in Edelfosine-Induced ER Stress-Mediated Apoptosis

Event Description Consequence
Edelfosine Accumulation in ER The drug preferentially localizes to the endoplasmic reticulum in solid tumor cells. mdpi.comcsic.esnih.govmdpi.com Triggers a cascade of stress responses.
CHOP/GADD153 Upregulation Increased expression of a key transcription factor involved in ER stress-induced apoptosis. nih.govresearchgate.net Promotes the expression of pro-apoptotic genes.
ER Calcium Release Depletion of calcium stores from the ER lumen. researchgate.netnih.gov Acts as a potent apoptotic signal.
Caspase-4 Activation Activation of an initiator caspase located at the ER. researchgate.netnih.gov Initiates a caspase cascade leading to cell death.
Mitochondrial Involvement The apoptotic signal is relayed to the mitochondria. nih.govoncotarget.com Amplification of the apoptotic signal and execution of cell death.

Role of Autophagy

Autophagy, a cellular process of self-digestion, can play a dual role in the context of Edelfosine treatment. In some cancer cells, Edelfosine induces autophagy as a pro-survival response to the induced stress. mdpi.comcsic.escsic.es However, the inhibition of this autophagic response has been shown to potentiate the pro-apoptotic effects of Edelfosine, suggesting that a combination therapy approach that includes an autophagy inhibitor could enhance its therapeutic efficacy. mdpi.comcsic.escsic.esnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H58NO6P B1237945 Edelfosine, (S)- CAS No. 83542-43-2

Properties

CAS No.

83542-43-2

Molecular Formula

C27H58NO6P

Molecular Weight

523.7 g/mol

IUPAC Name

[(2S)-2-methoxy-3-octadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3/t27-/m0/s1

InChI Key

MHFRGQHAERHWKZ-MHZLTWQESA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Plasma Membrane Interactions and Lipid Raft Dynamics

Edelfosine's initial interaction with the cell occurs at the plasma membrane, where it demonstrates a particular affinity for specialized microdomains known as lipid rafts. nih.gov These cholesterol- and sphingolipid-enriched domains serve as organizing centers for signaling proteins and are crucial for various cellular processes. researchgate.netyoutube.com

Edelfosine (B1662340), an ether-linked phospholipid, readily incorporates into the cell membrane of tumor cells. wikipedia.orgresearchgate.net Its structure, featuring a long alkyl chain and a short O-methyl group, facilitates this integration. researchgate.net Studies utilizing radioactive and fluorescent analogs of Edelfosine have confirmed its accumulation within the plasma membrane, particularly in lipid raft fractions. nih.govub.edu This preferential accumulation in tumor cells is a key factor in its selective action against malignant cells while sparing healthy ones. wikipedia.org In the yeast Saccharomyces cerevisiae, used as a model organism, Edelfosine is initially found in non-raft fractions of the plasma membrane before accumulating in the rafts over time. ub.edu

A defining characteristic of Edelfosine's mechanism is its strong affinity for cholesterol, a major component of lipid rafts. nih.govub.edu This high affinity is attributed to the complementary molecular geometries of Edelfosine (an "inverted cone-shape") and sterols ("cone-shape"), which together form a more stable bilayer. nih.gov This interaction drives the accumulation of Edelfosine in these cholesterol-rich domains in a wide array of cancer cells. nih.govproquest.com This preferential partitioning into more rigid, liquid-ordered lipid domains has been observed in both mammalian and yeast cells. researchgate.net

Lipid rafts play a pivotal role in the cellular uptake and subsequent actions of Edelfosine. The integrity of these cholesterol-rich domains is crucial for the internalization of the compound. ub.edu Following its initial insertion into the plasma membrane, Edelfosine is internalized. While the precise mechanisms are still under investigation, it appears that lipid rafts act as platforms that facilitate this process. nih.gov Interestingly, in yeast, the internalization of Edelfosine into the endoplasmic reticulum and the internalization of the essential proton pump Pma1p to the vacuole (a consequence of Edelfosine action) occur via different routes, suggesting a complex interplay between lipid rafts and cellular trafficking machinery. nih.gov Studies have shown that after treatment with Edelfosine, membrane rafts are gradually internalized and can colocalize with mitochondria, indicating a potential link between the plasma membrane rafts and mitochondria facilitated by the drug. nih.gov

Edelfosine does not merely accumulate in lipid rafts; it actively reorganizes their molecular landscape. nih.govresearchgate.net This reorganization involves both the recruitment of pro-apoptotic signaling molecules and the displacement of survival factors from these domains. nih.gov A key example of this is the recruitment and clustering of the Fas/CD95 death receptor and other downstream signaling molecules into lipid rafts, which triggers apoptosis independently of the Fas ligand in various cancer cells. nih.govacs.org This has led to the concept of "cluster of apoptotic signaling molecule-enriched rafts" (CASMER) as platforms for apoptosis signaling. researchgate.net In contrast, essential proteins that reside in lipid rafts can be displaced. For instance, in yeast, Edelfosine induces the displacement of the essential proton pump, Pma1p, from lipid rafts, leading to its internalization and degradation. researchgate.net

Table 1: Edelfosine-Induced Changes in Lipid Raft Composition

Component Change Consequence Cell Type
Proteins
Fas/CD95 Death Receptor Recruited and Clustered Activation of Apoptosis Hematological Cancer Cells
FADD, Procaspase-8 Recruited Activation of Apoptosis Hematological Cancer Cells
F₁F₀–ATP Synthase Recruited Pro-apoptotic action Cancer Cells
Pma1p (Proton Pump) Displaced and Internalized Cell Death S. cerevisiae (Yeast)
CD44 Downregulated from Cell Surface Impairment of Metastasis Metastatic Cancer Cells
Lipids

The integration of Edelfosine into cellular membranes, particularly lipid rafts, can alter their biophysical properties. Biophysical studies have shown that Edelfosine increases membrane thickness. nih.gov However, its effect on membrane fluidity is more complex. Some studies using model membranes reported a mild increase in membrane fluidity, with the effect being more noticeable for Edelfosine than for a related compound, miltefosine (B1683995). researchgate.netacs.orgnih.gov Conversely, other research suggests that at lower, more pharmacologically relevant concentrations, Edelfosine does not significantly affect the global biophysical properties of membranes or lipid rafts. acs.orgnih.govacs.org One study noted that Edelfosine affects the condensation of a tumor cell model membrane while having minimal effect on a normal cell model system. nih.gov This suggests that the primary mode of action is likely not a drastic alteration of membrane biophysics but rather the specific reorganization of raft components. acs.orgnih.gov

Endoplasmic Reticulum (ER) Targeting and Stress Response Induction

In addition to its effects at the plasma membrane, Edelfosine accumulates in the endoplasmic reticulum (ER), particularly in solid tumor cells. nih.govmdpi.comaacrjournals.org This accumulation disrupts ER homeostasis and triggers a potent ER stress response, ultimately leading to apoptosis. nih.govnih.gov This targeting of the ER represents a distinct mechanism of action compared to its lipid raft-mediated effects in hematological cancers. nih.govnih.gov

The accumulation of Edelfosine in the ER of solid tumor cells, including pancreatic, Ewing's sarcoma, and prostate cancer cells, has been well-documented. mdpi.commdpi.comoncotarget.comresearchgate.net This direct targeting of the ER by Edelfosine is a key feature of its antitumor activity in these cancers. mdpi.com Unlike other agents that indirectly cause ER stress, Edelfosine's physical presence within the ER membrane appears to be the direct trigger. aacrjournals.org

The consequence of Edelfosine accumulation in the ER is the induction of a persistent and unresolved ER stress response, which activates the Unfolded Protein Response (UPR). mdpi.comaacrjournals.org However, instead of promoting cell survival, this sustained stress pushes the cell towards apoptosis. nih.gov Key markers of the ER stress-induced apoptotic pathway are upregulated following Edelfosine treatment.

Table 2: Key Markers of Edelfosine-Induced ER Stress Response

Marker Role/Function Observation Cell Type
CHOP/GADD153 Pro-apoptotic transcription factor Potent upregulation at mRNA and protein levels Solid Tumor Cells (HeLa, Pancreatic, Ewing's Sarcoma)
PERK Phosphorylation ER stress sensor activation Increased phosphorylation Pancreatic Cancer Cells
Caspase-4 Activation ER-specific caspase Activated Solid Tumor Cells
Caspase-8 Activation Initiator caspase Activated Solid Tumor Cells
Bax Upregulation Pro-apoptotic Bcl-2 family protein Increased expression and activation Solid Tumor Cells

This ER stress response initiated by Edelfosine is a critical component of its pro-apoptotic activity in solid tumors, highlighting a targeted mechanism that exploits the unique biology of these cancer cells. aacrjournals.orgnih.gov

Intracellular Accumulation within the Endoplasmic Reticulum

A key characteristic of Edelfosine's mechanism of action is its targeted accumulation within the endoplasmic reticulum (ER) of cancer cells. nih.govnih.gov This selective uptake and localization are crucial for initiating the cascade of events leading to apoptosis. nih.gov Studies utilizing fluorescent analogs of Edelfosine have visually confirmed its localization within the ER in various solid tumor cell lines, including those from pancreatic and prostate cancers. mdpi.comresearchgate.netcsic.es This accumulation is a distinguishing feature compared to its effects on hematological malignancies, where it primarily targets lipid rafts in the plasma membrane. aacrjournals.org The preferential buildup in the ER of solid tumor cells suggests a unique vulnerability that Edelfosine exploits. nih.govaacrjournals.org This specific intracellular targeting is fundamental to the subsequent induction of ER stress and the downstream signaling pathways that culminate in programmed cell death. mdpi.comresearchgate.net

Activation of Endoplasmic Reticulum Stress Pathways

The accumulation of Edelfosine within the ER disrupts its normal functions, leading to a state of cellular stress known as ER stress. nih.govnih.govaacrjournals.org This condition arises from an imbalance between the demand for protein folding and the ER's capacity to perform this function, leading to the accumulation of unfolded or misfolded proteins. nih.gov Edelfosine's presence in the ER triggers the unfolded protein response (UPR), a complex signaling network designed to restore ER homeostasis. nih.gov The UPR is primarily mediated by three transmembrane sensor proteins: PERK, IRE1, and ATF6. nih.gov Research has shown that Edelfosine treatment leads to the phosphorylation of PERK, a key indicator of its activation. mdpi.com However, a notable aspect of Edelfosine-induced ER stress is that it does not always lead to the upregulation of the chaperone protein Grp78/BiP, which is a typical component of the UPR aimed at enhancing protein folding capacity. aacrjournals.org This suggests that Edelfosine may trigger an apoptotic signal without fully activating the pro-survival arms of the UPR. aacrjournals.org The sustained and unresolved ER stress ultimately pushes the cell towards apoptosis. nih.govmdpi.com

Inhibition of Phosphatidylcholine Biosynthesis

Edelfosine has been shown to interfere with lipid metabolism, specifically by inhibiting the de novo biosynthesis of phosphatidylcholine (PC). nih.govaacrjournals.orgplos.org PC is a major phospholipid component of cellular membranes, and its synthesis is vital for cell growth and proliferation. The inhibitory effect of Edelfosine is targeted at the rate-limiting enzyme in the CDP-choline pathway, CTP:phosphocholine (B91661) cytidylyltransferase (CCT). plos.orgnih.govnih.gov By inhibiting CCT, Edelfosine disrupts the production of PC, leading to alterations in membrane composition and integrity. plos.org This inhibition of PC synthesis has been observed in various cancer cell lines treated with Edelfosine. aacrjournals.org Interestingly, while this is a consistent effect, studies have indicated that the inhibition of phosphatidylcholine and protein biosynthesis may not be the critical factor for the apoptotic response triggered by Edelfosine, as cells deficient in Bax and Bak still exhibit this inhibition but are resistant to apoptosis. nih.govaacrjournals.org

Cell LineEffect of Edelfosine on Phosphatidylcholine SynthesisReference
HL60Inhibition of 14C-phosphocholine incorporation nih.gov
K562No inhibition of 14C-phosphocholine incorporation nih.gov
HeLaInhibition of [¹⁴C]choline incorporation researchgate.net
Wild-type MEFsWeak inhibition aacrjournals.org
Bax/Bak DKO MEFsWeak and similar inhibition to wild-type aacrjournals.org

Activation of Downstream ER Stress-Associated Signaling Molecules

The sustained ER stress triggered by Edelfosine activates several downstream signaling pathways that converge to execute the apoptotic program. A key molecule in this process is the transcription factor CHOP/GADD153. mdpi.comaacrjournals.org CHOP is a central regulator of ER stress-induced apoptosis, and its expression is significantly upregulated at both the mRNA and protein levels following Edelfosine treatment. aacrjournals.orgoncotarget.comnovusbio.complos.org

Another important pathway activated by Edelfosine-induced ER stress is the ASK1-JNK pathway. nih.govaacrjournals.org Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator of stress-induced apoptosis and is activated in response to ER stress. nih.govnih.gov Activated ASK1, in turn, activates c-Jun N-terminal kinase (JNK), which then contributes to the apoptotic signaling cascade. nih.govaacrjournals.orgresearchgate.net Overexpression of ASK1 enhances Edelfosine-induced JNK activation and apoptosis, while inhibition of JNK diminishes the apoptotic response. nih.govaacrjournals.org

Furthermore, Edelfosine treatment leads to the activation of caspase-4, the human homolog of murine caspase-12, which is specifically involved in ER stress-mediated apoptosis. nih.govaacrjournals.org While its activation occurs downstream in the apoptotic cascade, it is thought to enhance the apoptotic signal initiated by ER stress. aacrjournals.org

Signaling MoleculeEffect of Edelfosine TreatmentCell Line(s)Reference(s)
CHOP/GADD153 Upregulation of mRNA and protein levelsHeLa, PANC-1, PANC-1 CSCs, Ewing's Sarcoma mdpi.comaacrjournals.orgoncotarget.com
ASK1-JNK Pathway Persistent activation of JNKHeLa nih.govaacrjournals.orgresearchgate.net
Caspase-4 ActivationHeLa, Ewing's Sarcoma nih.govaacrjournals.orgoncotarget.com

Mitochondrial Involvement in Programmed Cell Death

While the initial trigger for Edelfosine-induced apoptosis in solid tumor cells originates from the ER, the mitochondria play an indispensable role in the execution of the cell death program. nih.govaacrjournals.orgnih.govmdpi.com The pro-apoptotic signals generated at the ER are transmitted to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP). nih.gov This results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. ashpublications.orgnih.govresearchgate.net The release of cytochrome c is a critical step in the intrinsic apoptotic pathway, as it leads to the formation of the apoptosome and the activation of downstream executioner caspases, such as caspase-9 and caspase-3. researchgate.netunav.edu

Modulation of Signal Transduction Pathways

Beyond its direct effects on cellular organelles, Edelfosine also exerts its antitumor activity by modulating critical intracellular signal transduction pathways that govern cell survival and proliferation.

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth, and it is often hyperactivated in many types of cancer. nih.govthermofisher.com Akt, also known as Protein Kinase B (PKB), is a central kinase in this pathway. nih.gov Edelfosine has been identified as an inhibitor of this key survival pathway. wikipedia.org In certain cancer cells, treatment with Edelfosine leads to a slight and transient inhibition of AKT. researchgate.net By suppressing the activity of pro-survival kinases like AKT, Edelfosine shifts the cellular balance away from proliferation and towards apoptosis, complementing its actions on the mitochondria. wikipedia.org The inhibition of this pathway is a significant component of its mechanism, contributing to its ability to selectively induce apoptosis in tumor cells. wikipedia.orgresearchgate.net

Table 2: Modulation of the AKT/PKB Survival Pathway by Edelfosine

Pathway Component Action of Edelfosine Cellular Outcome Reference
AKT / Protein Kinase B (PKB) Inhibition of AKT activity. Suppression of pro-survival signaling, promotion of apoptosis. researchgate.net, wikipedia.org

Table 3: List of Mentioned Compounds

Compound Name
Adenosine triphosphate (ATP)
Bak
Bax
Bcl-2
Bcl-xL
Cholesterol
Cytochrome c
Edelfosine
Perifosine (B1684339)

Activation of Pro-Apoptotic Signaling Cascades (e.g., Fas/CD95, c-Jun NH2-terminal Kinase, Death-Inducing Signaling Complex Formation)

A pivotal aspect of Edelfosine's mechanism of action is its ability to activate pro-apoptotic signaling cascades. A key target in this process is the Fas/CD95 death receptor. nih.govmdpi.com Edelfosine promotes the clustering of Fas/CD95 and other death receptors within lipid rafts, specialized microdomains of the plasma membrane. mdpi.com This aggregation facilitates the formation of the Death-Inducing Signaling Complex (DISC), which includes the Fas-associated death domain–containing protein (FADD) and procaspase-8. ashpublications.org The recruitment of these components into lipid rafts initiates the caspase cascade, leading to apoptosis. ashpublications.org

This intracellular activation of Fas/CD95 represents a novel mechanism for an antitumor drug, as it bypasses the need for the natural ligand (FasL). nih.govmdpi.com Research in multiple myeloma cells has demonstrated that both edelfosine and perifosine induce the recruitment of Fas/CD95, FADD, and procaspase-8 into lipid rafts, triggering DISC formation and subsequent apoptosis. ashpublications.org

Furthermore, Edelfosine's pro-apoptotic activity involves the activation of the c-Jun NH2-terminal Kinase (JNK) signaling pathway. Studies have shown that treatment with edelfosine leads to the activation of JNK, which plays a role in mediating programmed cell death. researchgate.net The activation of this pathway, in conjunction with the Fas/CD95 system, contributes to the robust apoptotic response observed in various cancer cell lines.

The apoptotic signaling induced by Edelfosine also involves a mitochondrial-dependent pathway. The drug can induce the activation of the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-9. researchgate.net The overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL has been shown to block Edelfosine-induced apoptosis, highlighting the critical role of the mitochondrial pathway. mdpi.com

Regulation of Transcription Factor Expression and Activity (e.g., ATF3, Androgen Receptor)

Edelfosine significantly modulates the expression and activity of key transcription factors involved in cell survival and proliferation. In the context of prostate cancer, Edelfosine has been shown to inhibit the expression of the Androgen Receptor (AR), a critical driver of prostate cancer growth. nih.govnih.gov

Concurrently, Edelfosine treatment leads to an increase in the expression of Activating Transcription Factor 3 (ATF3). nih.govnih.gov ATF3 is a stress-response gene that acts as a negative regulator of AR transactivation. nih.gov Studies have demonstrated that ATF3 binds to the AR, repressing its transcriptional activity. nih.govnih.gov This inhibition of AR function by the Edelfosine-induced ATF3 is a key mechanism in its anti-prostate cancer activity. The knockdown of ATF3 has been shown to reverse the inhibitory effect of Edelfosine on AR-mediated gene expression, confirming the ATF3-dependent nature of this process. nih.gov

The regulation of these transcription factors provides a mechanism by which Edelfosine can disrupt the signaling pathways that cancer cells rely on for their growth and survival.

Interference with Phosphatidylinositol Phospholipase C Activity

Edelfosine has been identified as a selective inhibitor of phosphatidylinositol-specific phospholipase C (PI-PLC). nih.gov This enzyme plays a crucial role in signal transduction by hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers are involved in a multitude of cellular processes, including proliferation and survival.

Studies have shown that Edelfosine directly inhibits cytosolic PI-PLC activity at cytotoxic concentrations. nih.gov The inhibitory effect is observed when Edelfosine is incorporated into the substrate micelles, indicating a direct interaction with the enzyme or its substrate. nih.gov The sensitivity of cells to Edelfosine-induced growth inhibition has been correlated with their levels of PI-PLC activity, with cells having lower PI-PLC activity showing greater sensitivity. nih.gov This selective inhibition of PI-PLC may contribute to the disruption of signaling pathways that are essential for cancer cell growth. nih.gov

Modulation of Major Histocompatibility Complex Class II Expression and Presentation

Edelfosine has been shown to modulate the expression of Major Histocompatibility Complex (MHC) Class II molecules. nih.gov MHC Class II molecules are crucial for presenting processed antigens to CD4+ T cells, thereby initiating an adaptive immune response. mdpi.com

Research on human T cells has revealed that Edelfosine can reduce the expression of MHC class II molecules and other molecules involved in MHC class II-associated antigen processing and presentation. nih.gov This downregulation of MHC class II expression by Edelfosine may have immunomodulatory effects, potentially influencing the interaction between cancer cells and the immune system. The balance of MHC II expression is a delicately controlled process, and its modulation can have significant impacts on immune recognition. mdpi.com

Upregulation of Type I Interferon-Associated Genes

In addition to its effects on MHC class II, Edelfosine has been observed to upregulate a series of genes associated with the type I interferon (IFN) response in stimulated CD4+ T cells. nih.gov Type I interferons, such as IFN-α and IFN-β, are cytokines with potent antiviral, antiproliferative, and immunomodulatory activities. jax.org

Effects on Cell Cycle Progression

A significant effect of Edelfosine on cancer cells is the induction of cell cycle arrest, specifically at the G2-M transition. researchgate.net This prevents the cells from entering mitosis and ultimately leads to apoptosis. Flow cytometry analysis of various cancer cell lines treated with Edelfosine has consistently shown an accumulation of cells in the G2-M phase of the cell cycle. researchgate.net

The mechanism underlying this G2-M arrest involves the modulation of key cell cycle regulatory proteins. For instance, the induction of G2/M arrest is often associated with decreased levels of cyclin-dependent kinase 1 (CDK1) and cyclin B. frontiersin.org These proteins form a complex that is essential for entry into mitosis. By disrupting the expression or activity of these and other regulatory proteins, Edelfosine effectively halts cell cycle progression at the G2-M checkpoint, contributing to its anti-cancer activity.

Mechanisms Underlying Selective Action

Edelfosine, (S)-, a synthetic alkyl-lysophospholipid, demonstrates a remarkable selectivity in its cytotoxic action, primarily targeting malignant and highly proliferative cells while largely sparing their normal, quiescent counterparts. wikipedia.orgaacrjournals.orgaacrjournals.org This selectivity is not rooted in interactions with DNA, but rather in its distinct molecular and cellular mechanisms of action that exploit the unique biophysical and metabolic characteristics of cancer cells. wikipedia.org The principal mechanisms underpinning this selective anti-cancer activity are a preferential uptake into malignant cells and a differential pattern of subcellular localization and targeting once inside the cell. nih.govresearchgate.net

Preferential Cellular Uptake by Malignant and Highly Proliferating Cells

A cornerstone of Edelfosine's selective antitumor activity is its preferential accumulation in cancer cells. aacrjournals.orgnih.gov Studies have consistently shown that malignant cells take up Edelfosine to a significantly greater extent than normal, non-transformed cells. aacrjournals.orgnih.gov This differential uptake is a key determinant of the compound's therapeutic window, allowing for the induction of apoptosis in tumor cells at concentrations that are non-toxic to healthy cells. aacrjournals.orgmdpi.com

The heightened uptake of Edelfosine by cancer cells is intrinsically linked to their proliferative state and altered lipid metabolism. nih.gov Rapidly dividing cells, a hallmark of cancer, exhibit a higher metabolic lipid turnover, which facilitates the incorporation of the ether lipid into their cellular membranes. nih.gov For instance, research has demonstrated that while resting lymphocytes incorporate very little of the drug, malignant mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) cells readily take up Edelfosine. aacrjournals.orgnih.gov Similarly, 3T3 fibroblasts, which are resistant to Edelfosine, become susceptible and show significant drug uptake after transformation with the SV40 virus, a testament to the role of the transformed phenotype in drug accumulation. aacrjournals.org

The integrity of lipid rafts, specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, is crucial for the efficient uptake of Edelfosine. nih.govtandfonline.com Disruption of these rafts, for example, through cholesterol depletion, has been shown to inhibit the uptake of the drug and its subsequent apoptotic effects. nih.gov This suggests that the unique lipid composition and organization of cancer cell membranes, which often feature altered lipid raft dynamics, create a favorable environment for Edelfosine incorporation. aacrjournals.org In vivo biodistribution studies have corroborated these in vitro findings, revealing a significant and preferential accumulation of Edelfosine in tumor tissues compared to other organs in animal models. wikipedia.orgaacrjournals.org

Cell TypeEdelfosine UptakeApoptotic ResponseReference
Mantle Cell Lymphoma (MCL) CellsHighSensitive aacrjournals.orgnih.gov
Chronic Lymphocytic Leukemia (CLL) CellsHighSensitive aacrjournals.orgnih.gov
Normal Resting LymphocytesLow/NegligibleResistant aacrjournals.orgnih.gov
SV40-Transformed FibroblastsHighSensitive aacrjournals.org
Non-Transformed FibroblastsLowResistant aacrjournals.org
Human Leukemic CellsHighSensitive aacrjournals.org
Normal Hematopoietic CellsLowResistant aacrjournals.org

Differential Subcellular Targeting Based on Cell Type

Following its preferential uptake, the anticancer activity of Edelfosine is further dictated by its specific localization within subcellular compartments, a process that varies depending on the cell type. nih.govmdpi.com The primary targets of Edelfosine are membrane structures, particularly lipid rafts, the endoplasmic reticulum (ER), and mitochondria. nih.govmdpi.comnih.gov

In hematological cancer cells, such as multiple myeloma, mantle cell lymphoma, and leukemias, Edelfosine predominantly accumulates in lipid rafts within the plasma membrane. nih.govnih.govashpublications.org This accumulation triggers the reorganization of these microdomains, leading to the clustering of death receptors like Fas/CD95. aacrjournals.orgnih.govmdpi.com This receptor aggregation occurs independently of their natural ligands and initiates the downstream signaling cascade for apoptosis. ashpublications.org The recruitment of signaling molecules into these newly formed raft clusters is a critical step in the execution of the apoptotic program in these liquid tumors. mdpi.comashpublications.org

Conversely, in solid tumor cells, such as those from pancreatic and prostate cancers, Edelfosine shows a pronounced tendency to accumulate in the endoplasmic reticulum. nih.govnih.govresearchgate.netnih.gov This targeting of the ER induces a state of persistent ER stress, which ultimately culminates in apoptosis. nih.govmdpi.com The use of fluorescently labeled Edelfosine analogs has visually confirmed its colocalization with ER markers in these solid tumor cell lines. nih.govresearchgate.net

A fascinating aspect of Edelfosine's mechanism is its ability to induce the redistribution of lipid rafts from the plasma membrane to the mitochondria. nih.govmdpi.comresearchgate.netnih.gov This translocation of cholesterol-rich membrane domains to the mitochondria is a key event that links the initial membrane effects of the drug to the intrinsic pathway of apoptosis. nih.govmdpi.com Within the mitochondria, these rafts can modulate the activity of crucial proteins involved in cell death, such as the F1FO–ATP synthase, further amplifying the apoptotic signal. nih.govmdpi.comresearchgate.net This mitochondrial targeting, often subsequent to events at the plasma membrane or ER, represents a point of convergence for the apoptotic signals initiated by Edelfosine. nih.govmdpi.com

Cell TypePrimary Subcellular TargetConsequenceReference
Hematological Malignancies (e.g., Leukemia, Myeloma)Plasma Membrane Lipid RaftsFas/CD95 Death Receptor Clustering, Apoptosis nih.govmdpi.comashpublications.org
Solid Tumors (e.g., Pancreatic, Cervical Cancer)Endoplasmic ReticulumPersistent ER Stress, Apoptosis nih.govmdpi.comnih.gov
Various Cancer CellsMitochondria (via lipid raft redistribution)Loss of Mitochondrial Membrane Potential, Cytochrome c Release, Apoptosis nih.govmdpi.comresearchgate.netnih.gov

Preclinical Research Applications and Efficacy in Model Systems

Antineoplastic Activity in In Vitro Cancer Models

In vitro studies have established the potent cytotoxic effects of Edelfosine (B1662340) across a spectrum of cancers, including both hematological malignancies and solid tumors.

Edelfosine has shown marked efficacy against various hematological cancer cell lines. Research indicates it is a powerful inducer of apoptosis in multiple myeloma (MM), mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL) cells. csic.esaacrjournals.org

Multiple Myeloma (MM): Edelfosine and the related compound Perifosine (B1684339) have been found to trigger apoptosis in MM cell lines and patient-derived MM cells, while normal B and T lymphocytes remain unaffected. ashpublications.org The mechanism involves the recruitment of the Fas/CD95 death receptor and associated signaling proteins into lipid rafts, initiating the apoptotic cascade. ashpublications.org Studies comparing various alkyl-lysophospholipid analogs found Edelfosine to be more potent than Perifosine in inducing apoptosis in MM cells. ashpublications.org

Mantle Cell Lymphoma (MCL) and Chronic Lymphocytic Leukemia (CLL): Edelfosine has been identified as the most potent alkyl-lysophospholipid analog for killing MCL and CLL cells, including primary cells from patients, with minimal impact on normal resting lymphocytes. aacrjournals.org The order of potency was determined to be Edelfosine > Perifosine ≫ Erucylphosphocholine ≥ Miltefosine (B1683995). aacrjournals.org The drug's effectiveness is linked to its uptake by malignant cells and the subsequent co-clustering of the Fas/CD95 death receptor and lipid rafts. aacrjournals.org

Leukemia: Edelfosine has been shown to be effective in inducing apoptosis in leukemic cells, making it a model for the development of new ether lipid derivatives. researchgate.netnih.gov It is also being explored for its potential in purging residual leukemic cells from bone marrow transplants. wikipedia.org

Table 1: In Vitro Efficacy of Edelfosine in Hematological Malignancies

Cancer Type Cell Lines / Primary Cells Observed Effects Citations
Multiple Myeloma MM cell lines, patient MM cells Selective induction of apoptosis csic.esashpublications.org
Mantle Cell Lymphoma MCL cell lines, patient MCL cells Potent induction of apoptosis, Fas/CD95 and lipid raft co-clustering aacrjournals.org
Chronic Lymphocytic Leukemia CLL cell lines, patient CLL cells Potent induction of apoptosis, selective uptake by malignant cells csic.esaacrjournals.org
Leukemia Leukemic cell lines Induction of apoptosis researchgate.netnih.gov

Edelfosine's antitumor activity extends to a wide array of solid tumors, where it often acts by accumulating in the endoplasmic reticulum (ER), leading to ER stress and subsequent cell death. csic.es

Pancreatic Cancer: Edelfosine has demonstrated the ability to induce apoptosis in pancreatic cancer cells by targeting the ER. nih.govresearchgate.net It also inhibits the formation of pancreatic cancer spheroids derived from cancer stem cells. researchgate.netmdpi.com

Prostate Cancer: Studies have shown that Edelfosine is a potent inducer of apoptosis in various human prostate cancer cell lines (LNCaP, PC3, and DU145), irrespective of their androgen dependency or PTEN/p53 status. csic.esresearchgate.net The compound accumulates in the ER of these cells, triggering ER stress and cell death. csic.esresearchgate.net

Glioma: In vitro research has revealed that Edelfosine-loaded lipid nanoparticles have an antiproliferative effect on the C6 glioma cell line. csic.es

Osteosarcoma: Edelfosine, particularly when encapsulated in lipid nanoparticles, has been shown to decrease the growth of osteosarcoma cells in vitro in a time- and dose-dependent manner. nih.govnih.gov The encapsulation of Edelfosine in lipid nanoparticles enhanced its antitumor efficacy in both primary and metastatic osteosarcoma cells due to higher uptake. researchgate.net

Ewing's Sarcoma: Edelfosine induces a potent apoptotic response in Ewing's sarcoma cells, which is associated with ER stress and sustained activation of the c-Jun NH2-terminal kinase (JNK). researchgate.net

Colorectal Cancer: Preclinical studies have indicated the anti-oncological effects of compounds with similar mechanisms of action in colorectal cancer models. mdpi.com

Table 2: In Vitro Efficacy of Edelfosine in Solid Tumors

Cancer Type Cell Lines Observed Effects Citations
Pancreatic Cancer Capan-2, HuP-T4, PANC-1 Induction of apoptosis via ER stress, inhibition of spheroid formation nih.govresearchgate.netresearchgate.netmdpi.com
Prostate Cancer LNCaP, PC3, DU145 Potent induction of apoptosis via ER stress csic.esresearchgate.net
Glioma C6 Antiproliferative effect csic.es
Osteosarcoma MG63, primary and metastatic cells Decreased cell growth, induction of apoptosis nih.govnih.govresearchgate.net
Ewing's Sarcoma Ewing's sarcoma cell lines Induction of apoptosis via ER stress and JNK activation researchgate.net

Edelfosine has shown promising activity against cancer stem cells (CSCs), which are believed to be a key driver of tumor recurrence and metastasis.

Pancreatic Cancer Stem Cells: In models using CSCs isolated from the human PANC-1 pancreatic cancer cell line (identified as CD44+CD24+EpCAM+ cells), Edelfosine was found to inhibit the formation of pancreatic cancer spheroids and induce cell death. researchgate.netmdpi.com This pro-apoptotic effect in pancreatic CSCs is mediated through its accumulation in the ER, leading to sustained ER stress. nih.gov

Triple-Negative Breast Cancer Stem Cells: Research has demonstrated that Edelfosine can prevent triple-negative breast cancer stem cells from growing once they have metastasized to the brain in mouse models. houstonmethodist.org The compound appears to work by disrupting the communication between cancer cells and brain cells (astrocytes). houstonmethodist.orgaacrjournals.org

The primary mechanism of Edelfosine's antineoplastic activity is the induction of apoptosis, or programmed cell death, leading to an inhibition of cell proliferation. wikipedia.orgplos.org

Cell Proliferation: Edelfosine effectively inhibits the proliferation of various cancer cells. nih.govplos.org At low, non-toxic concentrations, it can decrease homeostatic proliferation in T cells. plos.org In prostate cancer cells, combining Edelfosine with androgen deprivation significantly decreased cell proliferation compared to either treatment alone. nih.gov

Cell Death and Apoptosis: Edelfosine is a potent inducer of apoptosis in a wide range of cancer cells. wikipedia.orgcsic.es This process is often initiated at the cell membrane through the reorganization of lipid rafts and the recruitment of death receptors like Fas/CD95, or through the accumulation of the drug in the ER, which triggers ER stress. csic.esplos.orgnih.gov The apoptotic response is characterized by DNA breakdown, activation of caspases (like caspase-3), and cleavage of substrates such as poly(ADP-ribose) polymerase (PARP). mdpi.com Notably, Edelfosine's pro-apoptotic action is selective for tumor cells, with normal, non-malignant cells being largely spared. mdpi.comnih.gov In pancreatic CSCs, the apoptotic response to Edelfosine could be potentiated by inhibiting autophagy, a cellular survival mechanism. mdpi.comnih.gov

Efficacy in Preclinical In Vivo Animal Models

The antitumor effects of Edelfosine observed in vitro have been successfully translated into various in vivo animal models, primarily using xenografts.

Oral administration of Edelfosine has demonstrated potent antitumor activity in xenograft models of several human cancers, with the drug showing a remarkable ability to accumulate preferentially in tumor tissue. wikipedia.orgcsic.esaacrjournals.orgaacrjournals.org

Hematological Malignancies: In xenograft mouse models of MCL and CLL, oral Edelfosine treatment resulted in strong anticancer activity. aacrjournals.org Biodistribution studies in these models revealed that the concentration of Edelfosine in the tumor was significantly higher—approximately 13 times higher than in plasma and 5 to 6 times higher than in the kidney and liver. aacrjournals.org

Solid Tumors:

Pancreatic Cancer: In SCID mice bearing human pancreatic cancer xenografts (Capan-2 and HuP-T4), daily oral treatment with Edelfosine led to a drastic reduction in tumor size. researchgate.net Analysis of these tumors confirmed the induction of apoptosis (via active caspase-3 staining) and ER stress. researchgate.netresearchgate.net

Prostate Cancer: Daily oral administration of Edelfosine resulted in significant tumor regression and apoptosis in a DU145 xenograft mouse model. csic.es

Glioma: Oral administration of Edelfosine-loaded lipid nanoparticles in nude mice with C6 glioma xenografts induced a highly significant reduction in tumor growth. csic.es

Osteosarcoma: In two different osteosarcoma models, Edelfosine treatment slowed the growth of the primary tumor. nih.gov Importantly, Edelfosine-loaded lipid nanoparticles successfully prevented the metastatic spread of osteosarcoma cells to the lungs. nih.gov

Ewing's Sarcoma: Oral Edelfosine showed potent in vivo antitumor activity in an Ewing's sarcoma xenograft animal model, with evidence of ER stress and apoptosis in the tumors. researchgate.net

Breast Cancer: In mouse models of triple-negative breast cancer, Edelfosine treatment prevented the growth of cancer stem cells that had metastasized to the brain. houstonmethodist.org

Table 3: In Vivo Efficacy of Edelfosine in Xenograft Models

Cancer Type Animal Model Key Findings Citations
Mantle Cell Lymphoma SCID mice Potent anticancer activity; preferential drug accumulation in tumor aacrjournals.orgaacrjournals.org
Chronic Lymphocytic Leukemia SCID mice Strong in vivo anti-CLL activity aacrjournals.org
Pancreatic Cancer SCID mice Drastic tumor reduction; induction of apoptosis and ER stress in tumors researchgate.netresearchgate.net
Prostate Cancer Nude mice (DU145 xenograft) Significant tumor regression and apoptosis csic.es
Glioma Nude mice (C6 xenograft) Significant reduction in tumor growth (with lipid nanoparticles) csic.es
Osteosarcoma Mouse models Slowed primary tumor growth; prevention of lung metastases nih.govnih.gov
Ewing's Sarcoma Mouse models Potent antitumor activity; induction of apoptosis and ER stress in tumors researchgate.net
Breast Cancer (Metastasis) Mouse models Prevention of brain metastatic colonization by cancer stem cells houstonmethodist.orgaacrjournals.org

Impact on Tumor Growth Regression and Inhibition of Metastatic Spread

Edelfosine, (S)-, a synthetic alkyl-lysophospholipid, has demonstrated notable antitumor activity in various preclinical models, impacting both primary tumor growth and the inhibition of metastatic spread. ncats.io Its efficacy has been observed in a range of cancer types, including hematological malignancies and solid tumors. ncats.iocsic.es

In models of mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), oral administration of edelfosine resulted in significant in vivo anticancer activity. csic.es Studies using xenograft mouse models for both MCL and CLL showed that edelfosine treatment led to drastic tumor regression. csic.es Similarly, in prostate cancer models, daily oral administration of edelfosine in both transgenic mice with prostate-restricted AKT kinase activity and in a DU145 xenograft mouse model resulted in significant tumor regression and apoptosis within the tumor cells. researchgate.net

The compound's effectiveness extends to inhibiting metastasis. In a mouse model using luciferase-expressing 435-Lung cancer cells, oral treatment with edelfosine was highly effective in preventing the spread of cancer. researchgate.net Specifically, no brain metastases were observed in the edelfosine-treated mice, and only one animal developed a lung micrometastasis. researchgate.net Furthermore, in an orthotopic osteosarcoma tumor model, nanoassemblies of squalenoyl-gemcitabine and edelfosine significantly decreased primary tumor growth and reduced the number of lung metastases. nih.gov

The mechanism behind this antitumor activity involves the selective induction of apoptosis in cancer cells while largely sparing normal cells. ncats.ioaacrjournals.org Edelfosine has been shown to accumulate preferentially in tumor tissue. csic.esaacrjournals.org

Table 1: Preclinical Efficacy of Edelfosine on Tumor Growth and Metastasis

Cancer Model Key Findings
Mantle Cell Lymphoma (MCL) Xenograft Drastic tumor regression with oral administration. csic.es
Chronic Lymphocytic Leukemia (CLL) Xenograft Significant tumor regression with oral administration. csic.es
Prostate Cancer (Transgenic & Xenograft) Significant tumor regression and apoptosis in tumor cells. researchgate.net
435-Lung Cancer Cells (Metastasis Model) Prevention of brain metastases; significant reduction in lung micrometastasis. researchgate.net
Osteosarcoma (Orthotopic Model) Decreased primary tumor growth and reduced lung metastases (in combination with squalenoyl-gemcitabine). nih.gov

In Vivo Biodistribution and Tumor Accumulation Characteristics

Preclinical studies have consistently demonstrated the preferential accumulation of edelfosine in tumor tissues compared to other organs. aacrjournals.orgwikipedia.orgnih.gov This selective biodistribution is a key characteristic that supports its targeted antitumor effect.

In a study involving a mantle cell lymphoma (MCL)-bearing mouse model, the concentration of edelfosine in the tumor was found to be significantly higher than in other analyzed organs. aacrjournals.orgnih.gov Specifically, 24 hours after the final dose in a multiple-dose regimen, the mean concentration of edelfosine in the tumor was approximately 13 times higher than the plasma concentration and 5 to 6 times higher than the concentrations found in the kidney and liver. aacrjournals.org This resulted in a significantly higher tumor-to-plasma concentration ratio for edelfosine compared to the ratios for the kidney and liver. aacrjournals.org

Similar findings were observed in mouse models of both MCL and chronic lymphocytic leukemia (CLL), where edelfosine showed a dramatic and preferential accumulation in the tumors. csic.es This high level of accumulation in the tumor is a critical factor in its potent in vivo anticancer activity. csic.es

The distribution of edelfosine has also been analyzed in non-tumor-bearing mice. In these animals, the drug was found to be distributed to the lung, spleen, intestine, liver, and kidney, with low concentrations found in the brain. researchgate.net While the drug is widely scattered across different organs, its preferential uptake by tumor cells in vivo underscores its potential for a selective therapeutic action against cancer. aacrjournals.orgnih.gov

Table 2: Edelfosine Concentration in Tumor vs. Other Tissues in a Preclinical Model

Tissue Relative Concentration
Tumor ~13-fold higher than plasma
Kidney ~2 to 2.6-fold higher than plasma
Liver ~2 to 2.6-fold higher than plasma
Plasma Baseline for comparison

Data derived from a study in a mantle cell lymphoma-bearing mouse model 24 hours after the last dose. aacrjournals.org

Immunomodulatory and Anti-Inflammatory Effects in Preclinical Settings

Beyond its direct antitumor properties, edelfosine exhibits significant immunomodulatory and anti-inflammatory effects, which have been investigated in various preclinical models. These effects contribute to its therapeutic potential in a broader range of diseases, including autoimmune disorders.

Inhibition of T Cell Proliferation in Experimental Models

Edelfosine has been shown to inhibit the proliferation of T cells, a key component of the adaptive immune response. nih.govplos.orgnih.gov This effect is observed in both mitogen-activated T cells and in the context of homeostatic proliferation, which is the "background" proliferation of T cells in the absence of a specific stimulus. plos.orgnih.gov

In in vitro studies using human peripheral blood mononuclear cells (PBMCs), low doses of edelfosine led to a decrease in homeostatic proliferation. nih.govplos.org The compound was found to interfere with the proliferation of CD4+ T cells upon activation. plos.orgnih.gov Even at non-toxic concentrations, edelfosine effectively inhibits the proliferation of activated T cells. plos.orgnih.gov For instance, a concentration of 1.0 µg/ml of edelfosine was sufficient to profoundly reduce T cell proliferation in both stimulated and unstimulated conditions after three days of culture. plos.orgnih.gov Furthermore, preincubation of PBMCs with edelfosine interfered with their ability to proliferate upon subsequent stimulation. plos.orgnih.gov

This inhibitory effect on T cell proliferation is a crucial aspect of edelfosine's immunomodulatory action, suggesting its potential for treating T cell-mediated autoimmune diseases. nih.gov

Modulation of Cytokine Production (e.g., Interleukin-10, Interferon-γ)

Edelfosine has been reported to modulate the production of several key cytokines, including the anti-inflammatory cytokine Interleukin-10 (IL-10) and the pro-inflammatory cytokine Interferon-gamma (IFN-γ). researchgate.netresearchgate.netresearchgate.net

In a rat model of experimental colitis, edelfosine administration enhanced the lipopolysaccharide-induced expression of the anti-inflammatory cytokine IL-10 in mouse macrophages. researchgate.net IL-10 is known to inhibit the production of pro-inflammatory cytokines such as IFN-γ. oatext.comfrontiersin.orgnih.gov

Conversely, studies on human T cells have shown that edelfosine can inhibit the secretion of IFN-γ. plos.org This inhibitory effect on IFN-γ, a key cytokine in Th1-mediated immune responses, further highlights the anti-inflammatory potential of edelfosine. plos.orgoatext.com The modulation of cytokine production by edelfosine, characterized by the enhancement of anti-inflammatory signals and the suppression of pro-inflammatory ones, is a significant component of its immunomodulatory profile. plos.orgresearchgate.net

Impact on Leukocyte Migration via L-Selectin Shedding and Endothelium Interaction

Edelfosine has been shown to exert anti-inflammatory effects by impacting leukocyte migration, a critical step in the inflammatory response. researchgate.net This is achieved, in part, through the modulation of L-selectin, an adhesion molecule on the surface of leukocytes that mediates their initial tethering to the endothelium. researchgate.netjci.orgnih.gov

Studies have found that edelfosine inhibits the interaction between neutrophils and the endothelium by inducing the shedding of L-selectin from the neutrophil surface. researchgate.net L-selectin plays a crucial role in the recruitment of leukocytes to inflamed tissues. researchgate.netfrontiersin.org By promoting the cleavage and release of L-selectin, edelfosine effectively reduces the ability of neutrophils to adhere to the blood vessel wall and migrate into the surrounding tissue. researchgate.net This mechanism contributes to the compound's potent in vivo anti-inflammatory activity, as demonstrated in a murine model of paw edema where edelfosine showed a greater anti-inflammatory effect than the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net The ability to abate neutrophil infiltration through L-selectin shedding presents a novel anti-inflammatory mechanism for edelfosine. researchgate.net

Effects in Experimental Autoimmune Encephalomyelitis (EAE) Models

The immunomodulatory properties of edelfosine have been specifically evaluated in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis. nih.govresearchgate.netnih.gov In this model, edelfosine has demonstrated therapeutic efficacy. researchgate.netnih.gov

Treatment with edelfosine in EAE models has been shown to improve the clinical course of the disease. researchgate.netnih.gov Mechanistically, this improvement is associated with a reduction in the frequency of CD4+ T cells infiltrating the central nervous system (CNS). researchgate.netnih.gov While edelfosine can induce apoptosis in highly proliferating cells like activated immune cells, studies in EAE models have shown that it does not cause global apoptosis but does lead to the expression of activated caspase-3 in lymphoid organs and the CNS. researchgate.netnih.gov

Furthermore, in EAE mice treated with edelfosine, a significantly higher frequency of T cells showing signs of activated caspase-3 was observed in lymphoid organs. uni-hamburg.de The treatment also led to a significantly reduced frequency of infiltrating CD4+ T cells into the CNS during the acute phase of EAE. uni-hamburg.de Within the population of infiltrating CD4+ T cells, the frequency of cells with activated caspase-3 was significantly increased. uni-hamburg.de These findings suggest that edelfosine's therapeutic effect in EAE is mediated by its ability to modulate the T cell response and reduce neuroinflammation. researchgate.netnih.gov

Anti-Parasitic Activity in Preclinical Models

Edelfosine has emerged as a potent agent against various species of the parasite Leishmania, the causative agent of leishmaniasis. Its efficacy has been demonstrated in both in vitro and in vivo models, affecting both the promastigote and amastigote stages of the parasite.

In vitro studies have consistently shown that edelfosine is effective in killing both the extracellular promastigote and the intracellular amastigote forms of different Leishmania species. nih.govnih.govnih.govnih.govoup.comd-nb.info When compared to other alkylphospholipid analogs like miltefosine, perifosine, and erucylphosphocholine, edelfosine was found to be the most potent in inducing apoptosis-like cell death in the parasites. nih.govnih.govnih.gov It effectively kills Leishmania amastigotes residing within host macrophages. nih.govnih.govnih.gov Oral administration of edelfosine in animal models of leishmaniasis, including mice and hamsters infected with L. major, L. panamensis, or L. braziliensis, demonstrated significant in vivo antileishmanial activity. nih.govnih.gov

Table 3: In Vitro Efficacy of Edelfosine Against Leishmania spp.

Leishmania SpeciesParasite StageIC50 (µM)
L. donovaniPromastigote~2-9
L. panamensisPromastigote~2-9
L. mexicanaPromastigote~2-9
L. majorPromastigote~2-9
L. amazonensisPromastigote~2-9
L. braziliensisPromastigote>10
L. infantumPromastigote>10
Various speciesAmastigote~3-12

IC50 values represent the concentration required to inhibit 50% of parasite growth and are approximate ranges from cited literature. nih.gov

The antileishmanial action of edelfosine is linked to its accumulation within the parasite's kinetoplast-mitochondrion complex. nih.govnih.gov This organelle, unique to kinetoplastids, contains the parasite's mitochondrial DNA (kDNA). Edelfosine's targeting of this structure leads to a disruption of the mitochondrial transmembrane potential. nih.govnih.gov This mitochondrial-centric mechanism is a key feature of its parasiticidal activity.

Following the disruption of the mitochondrial membrane potential, edelfosine induces a sequential breakdown of the parasite's DNA. nih.govnih.gov Confocal microscopy and TUNEL assays have revealed that the degradation of kinetoplast-mitochondrial DNA precedes the breakdown of nuclear DNA. nih.govplos.orgresearchgate.net This suggests that the initial insult to the mitochondrion triggers a cascade of events leading to the parasite's death. This process of DNA fragmentation is a hallmark of apoptosis-like cell death observed in treated parasites. nih.govnih.gov

Other Investigational Biological Activities in Preclinical Contexts

Beyond its anti-inflammatory and anti-parasitic properties, edelfosine has been investigated for other biological activities in preclinical settings. It is recognized as the prototype of synthetic anti-cancer lipids and has shown activity against various cancer cell lines, including those of multiple myeloma, lung cancer, and breast cancer. wikipedia.orgnih.gov In vivo studies in mice demonstrated a significant accumulation of edelfosine in tumor cells compared to other organs. wikipedia.orgaacrjournals.org The compound is also known to have immunomodulatory properties and has been explored for its potential effects in other disease contexts. wikipedia.org Additionally, edelfosine selectively inhibits phosphatidylinositol phospholipase C and acts as an agonist at platelet-activating factor (PAF) receptors. tocris.com Its ability to induce apoptosis in tumor cells while sparing normal cells has been a major focus of research. tocris.comnih.gov

Anti-Viral and Anti-HIV Properties in Research

Edelfosine, a synthetic alkyl-lysophospholipid, has demonstrated notable anti-viral properties in a variety of preclinical, in-vitro models. sigmaaldrich.comkarger.com Its mechanism of action is multifaceted, primarily involving its interaction with cellular membranes rather than directly targeting viral components. ebi.ac.uk Research has indicated that edelfosine possesses activity against a range of viruses. Initial in-vitro data have shown encouraging single-agent activity against several viruses, including:

Human Immunodeficiency Virus-1 (HIV-1) rdp-pharma.com

Bovine Herpes Virus rdp-pharma.com

Human Papilloma Virus rdp-pharma.com

Chikungunya Virus rdp-pharma.com

Hepatitis B Virus rdp-pharma.com

Middle East Respiratory Syndrome (MERS) Virus rdp-pharma.com

Human Coronavirus HCoV-229E rdp-pharma.com

The anti-HIV properties of edelfosine have been a particular focus of research. ebi.ac.ukglpbio.com Studies have shown that edelfosine can promote cell death in HIV-1 infected macrophages. researchgate.net A significant finding is its potential role as a "shock and kill" agent in HIV-1 latency. Research has demonstrated that edelfosine can reactivate latent HIV-1 in myeloid cell line models in a dose- and time-dependent manner. sau.intacs.org This reactivation is mechanisticallly linked to the activation of the NF-κB and AP1 pathways. sau.intacs.org

A key finding from these studies is that the virus reactivated by edelfosine was non-infectious. sau.int This was attributed to an increased stabilization of the cellular protein APOBEC3G and its enhanced incorporation into the newly formed virus particles. sau.int This suggests a dual action of reactivating the latent virus while simultaneously rendering it incapable of infection, highlighting its potential as a novel HIV-1 Latency Reversal Agent (LRA). sau.int

Table 1: Summary of Edelfosine's In-Vitro Anti-HIV-1 Activity

Cell Model Observed Effect Proposed Mechanism Reference
HIV-1 Infected Macrophages Promoted cell death Not specified researchgate.net
Myeloid Latency Model Cells Reactivation of latent HIV-1 Activation of NF-κB and AP1 pathways sau.intacs.org

Induction of Suicidal Erythrocyte Death (Eryptosis) in Human Erythrocytes

Edelfosine has been shown to induce eryptosis, the suicidal death of erythrocytes, which is a process analogous to apoptosis in nucleated cells. karger.com Eryptosis is characterized by key morphological and biochemical changes, including cell shrinkage and the scrambling of the cell membrane, which leads to the translocation of phosphatidylserine (B164497) to the cell surface. karger.com

In a study using human erythrocytes, exposure to edelfosine was found to trigger these characteristic features of eryptosis. karger.com The mechanism appears to be at least partially dependent on the influx of extracellular calcium. karger.com Key triggers for eryptosis include an increase in cytosolic Ca2+ activity and oxidative stress. karger.com The research indicated that edelfosine stimulates Ca2+ entry, which contributes to the eryptotic process. karger.com

The findings from a study investigating the direct effects of edelfosine on human red blood cells are summarized below.

Table 2: Effect of Edelfosine on Human Erythrocytes

Parameter Condition Result Interpretation Reference
Annexin-V-Binding 6-hour exposure to 5 µM Edelfosine Significant increase in annexin-V-binding cells Increased phosphatidylserine exposure on the cell surface karger.com
Forward Scatter 6-hour exposure to 5 µM Edelfosine Significant decrease in forward scatter Cell shrinkage karger.com
Fluo3-Fluorescence 6-hour exposure to 5 µM Edelfosine Significant increase in fluorescence Increased cytosolic Ca2+ activity karger.com
Effect of Ca2+ Removal Edelfosine exposure in Ca2+-free medium The effect on annexin-V-binding was significantly blunted The induction of eryptosis by edelfosine is partly due to stimulation of Ca2+ entry karger.com

These results conclude that edelfosine triggers cell shrinkage and phospholipid scrambling of the erythrocyte cell membrane, effects that are at least in part mediated by the stimulation of calcium entry into the cell. karger.com

Research on Overcoming Resistance and Combination Strategies in Preclinical Models

Mechanisms of Preclinical Drug Resistance

Resistance to chemotherapeutic agents is a significant hurdle in cancer treatment. In preclinical studies, resistance to Edelfosine (B1662340) has been observed in certain cancer cell lines. For instance, the K562 human chronic myelogenous leukemia cell line has demonstrated resistance to Edelfosine. unav.edunih.gov Research suggests that this resistance is associated with a slower rate of internalization of the drug by the cancer cells. unav.edu

To counteract this resistance, nanotechnology has been employed. The encapsulation of Edelfosine into lipid nanoparticles (LNs) has been shown to overcome the resistance of the K562 cell line to the free drug. unav.edunih.gov This nanoencapsulation facilitates an increased intracellular concentration of Edelfosine. unav.edu The mechanism by which these Edelfosine-loaded LNs induce cell death in resistant cells appears to differ from that in sensitive cells. While sensitive leukemia cell lines undergo caspase-mediated apoptosis, this pathway is not significantly activated in the resistant K562 cells. nih.govacs.org Instead, the overcoming of resistance in K562 cells by nanoencapsulated Edelfosine may involve alternative cell death pathways, such as those involving autophagy, as an increase in autophagic vesicles has been observed in these cells following treatment. nih.govacs.org

Cell LineResistance MechanismStrategy to Overcome ResistanceObserved OutcomePrimary Mechanism of Action
K562 (Chronic Myelogenous Leukemia)Reduced drug internalization unav.eduEncapsulation in lipid nanoparticles (LNs) unav.edunih.govIncreased intracellular drug concentration and inhibition of cell proliferation unav.eduInduction of cell death, potentially involving autophagy nih.govacs.org

Synergistic Effects with Other Agents in In Vitro and In Vivo Preclinical Models

The therapeutic potential of Edelfosine, (S)- has been significantly enhanced in preclinical models when used in combination with other anti-cancer agents. These synergistic interactions have been observed across different cancer types and with various classes of therapeutic agents.

In preclinical models of prostate cancer, the combination of Edelfosine with androgen deprivation (AD) has demonstrated significant synergistic effects. Studies using LNCaP and VCaP human prostate cancer cells have shown that this combination greatly decreases cell proliferation compared to either agent used alone. nih.govaacrjournals.org Furthermore, this combined treatment leads to higher levels of apoptosis in these cancer cells. nih.gov

The molecular mechanisms underlying this synergy involve the modulation of key signaling pathways in prostate cancer. The combination of Edelfosine and AD has been shown to inhibit the expression of the androgen receptor (AR) and decrease the activity of AKT, a crucial survival signaling molecule. nih.gov Concurrently, the treatment increases the expression of Activating Transcription Factor 3 (ATF3), a stress-response gene that acts as a negative regulator of AR transactivation. nih.govnih.gov In vivo experiments using an orthotopic LNCaP model have confirmed the anti-tumor effects, with the combination of Edelfosine and AD leading to a significant decrease in tumor volume and Prostate-Specific Antigen (PSA) levels compared to individual treatments. aacrjournals.org

Prostate Cancer ModelCombination TherapyIn Vitro FindingsIn Vivo Findings (Orthotopic LNCaP model)Key Molecular Mechanisms
LNCaP and VCaP cellsEdelfosine + Androgen Deprivation (AD)Decreased cell proliferation, increased apoptosis nih.govaacrjournals.orgSignificant decrease in tumor volume and PSA levels aacrjournals.orgInhibition of Androgen Receptor (AR) expression, decreased AKT activity, increased ATF3 expression nih.gov

The efficacy of combining Edelfosine with the conventional chemotherapeutic agent Doxorubicin has been investigated in preclinical osteosarcoma models. nih.gov This combination has shown synergistic effects in killing cancer cells, particularly in drug-resistant models. nih.govnih.gov The co-administration of Doxorubicin and Edelfosine, especially when co-encapsulated in lipid nanoparticles, has been found to overcome the drug resistance associated with P-glycoprotein (P-gp) overexpression in metastatic osteosarcoma cells. nih.gov

In vitro studies have demonstrated that a 1:1 ratiometric combination of Doxorubicin and Edelfosine is highly synergistic in inducing cancer cell death. nih.gov This enhanced efficacy is, at least in part, attributed to an increase in caspase-dependent cell death. nih.gov The use of folate receptor-targeted lipid-polymer hybrid nanoparticles to deliver both drugs has further enhanced their anticancer efficacy, showing superior cellular internalization and suppression of tumor growth in a xenograft model without detectable side effects. nih.gov

Osteosarcoma ModelCombination TherapyKey FindingsMechanism of Synergy
Commercial and patient-derived metastatic osteosarcoma cell linesDoxorubicin + Edelfosine (free and encapsulated in lipid nanoparticles)Synergistic effect in killing cancer cells; overcame Doxorubicin resistance nih.govnih.govIncreased caspase-dependent cell death nih.gov
MG63 cancer cells and xenograft modelDoxorubicin + Edelfosine (in folate receptor-targeted lipid-polymer hybrid nanoparticles)Enhanced cellular internalization, superior anticancer efficacy, and significant suppression of tumor growth nih.govTargeted delivery and synergistic action of both drugs nih.gov

Autophagy, a cellular self-digestion process, can act as a survival mechanism for cancer cells under stress, including chemotherapy. Preclinical studies have indicated that inhibiting this process can enhance the cytotoxic effects of Edelfosine. In human prostate cancer cell lines LNCaP and PC3, Edelfosine treatment was found to induce autophagy as a pro-survival response. csic.es The inhibition of this autophagic process potentiated the pro-apoptotic activity of Edelfosine in these cells. csic.es This suggests that a combination strategy involving Edelfosine and an autophagy inhibitor could be a promising approach to increase the therapeutic efficacy of Edelfosine in cancers where autophagy plays a protective role.

Cancer ModelCombination TherapyObserved EffectUnderlying Rationale
LNCaP and PC3 (Prostate Cancer)Edelfosine + Autophagy InhibitorPotentiation of pro-apoptotic activity of Edelfosine csic.esInhibition of a pro-survival autophagic response induced by Edelfosine csic.es

Potential as a Radiosensitizer in Preclinical Studies

Alkyl-lysophospholipids, including Edelfosine, have been shown to enhance the cytotoxic effects of radiation in preclinical models, positioning them as potential clinical radiosensitizers. rdp-pharma.com The mechanism of action of Edelfosine, which involves interaction with the cell membrane and modulation of signaling pathways rather than direct DNA damage, offers a complementary approach to radiotherapy. wikipedia.orgncats.io By disrupting survival signals and promoting apoptosis, Edelfosine can potentially lower the threshold for radiation-induced cell death in tumor cells. While the concept is promising, further detailed preclinical studies are necessary to fully elucidate the mechanisms of radiosensitization and to establish the optimal conditions for combining Edelfosine with radiation therapy.

Advanced Research Methodologies and Drug Delivery System Development

Nanotechnology-Based Delivery Systems for Enhanced Preclinical Efficacy

The therapeutic potential of Edelfosine (B1662340), (S)- in preclinical settings has been significantly amplified through the use of nanotechnology-based delivery systems. These advanced platforms are engineered to overcome the limitations of the free drug, such as poor oral bioavailability and potential side effects, thereby enhancing its efficacy against various cancers. sci-hub.seresearchgate.net Nanoencapsulation strategies aim to improve drug stability, prolong circulation time, and facilitate targeted delivery to tumor tissues. nih.govnih.gov

Researchers have successfully developed lipid nanoparticles (LNs) and lipid-polymer hybrid nanoparticles (LPHNPs) to serve as carriers for Edelfosine. LNs, composed of biocompatible and biodegradable lipids, have been shown to effectively encapsulate Edelfosine, improving its oral bioavailability and reducing in vivo toxicity. researchgate.netunav.edu For instance, LNs formulated with lipids like Compritol® and Precirol® have been investigated for their efficacy against glioma. nih.govcsic.es These lipid-based carriers protect the drug from degradation and can modify its absorption and distribution profiles. researchgate.net

Lipid-polymer hybrid nanoparticles represent a next-generation delivery system that combines the structural advantages of both polymeric nanoparticles and liposomes. nih.govresearchgate.net These core-shell structures typically consist of a polymeric core, which can stably incorporate hydrophobic drugs like Edelfosine, and a lipid shell that enhances biocompatibility. nih.govnih.gov In one study, a novel folate receptor-targeted LPHNP was developed to co-deliver Edelfosine and Doxorubicin for synergistic effects against osteosarcoma. nih.gov The hybrid system demonstrated high drug loading, physiological stability, and the potential for tumor-specific targeting. nih.gov

The application of polymeric nanoparticles, particularly in the form of lipid-polymer hybrid systems, has been a key strategy in Edelfosine research. The polymeric core, often made of polymers like Poly(lactic-co-glycolic acid) (PLGA), allows for the stable encapsulation of Edelfosine. nih.gov This structure provides a robust framework for the nanoparticle, while the outer lipid layer offers improved biocompatibility and stability in biological systems. nih.gov The combination of lipid and polymer components in a single delivery vehicle aims to leverage the strengths of each material to create a more effective drug carrier. nih.govnih.gov These hybrid nanoparticles are designed to offer controlled, sustained drug release and can be surface-modified for targeted delivery. mdpi.com

To improve the therapeutic index of Edelfosine, various strategies have been employed to enhance its accumulation in tumor tissues while minimizing exposure to healthy cells. One major approach is leveraging the enhanced permeation and retention (EPR) effect, where the unique characteristics of tumor vasculature—such as leaky blood vessels and poor lymphatic drainage—lead to the passive accumulation of nanoparticles in the tumor microenvironment. scienceopen.com

Active targeting strategies have also been implemented. This involves functionalizing the nanoparticle surface with ligands that bind to specific receptors overexpressed on cancer cells. A notable example is the use of folic acid to target folate receptors, which are often upregulated in cancers like osteosarcoma. nih.gov Folate-targeted lipid-polymer hybrid nanoparticles loaded with Edelfosine and Doxorubicin showed enhanced cellular internalization in cancer cells compared to non-targeted nanoparticles. nih.gov This active targeting approach aims to increase the concentration of the drug at the tumor site, thereby boosting its anticancer efficacy. frontiersin.org

A significant challenge in treating brain tumors is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of most therapeutic agents into the brain. csic.esnih.gov Nanotechnology offers a promising solution to overcome this obstacle. medwinpublishers.combohrium.comresearchgate.net Preclinical studies have demonstrated that Edelfosine-loaded lipid nanoparticles can accumulate in brain tissue, suggesting their ability to cross the BBB. nih.govcsic.es

The mechanism for this enhanced brain delivery is partly attributed to the composition of the nanoparticles. For example, LNs coated with the surfactant Tween® 80 (polysorbate 80) have been shown to inhibit P-glycoprotein, an efflux pump that actively transports drugs out of the brain. nih.govcsic.es By inhibiting this pump, the nanoparticles can increase the concentration and residence time of Edelfosine in the brain. This strategy was shown to be effective in a preclinical glioma model, where oral administration of these LNs led to a significant reduction in tumor growth. nih.govcsic.es The ability of these nanosystems to permeate the BBB opens up new possibilities for treating aggressive brain cancers. nih.gov

Key Analytical and Imaging Techniques in Edelfosine Research

Flow cytometry is a cornerstone analytical technique in Edelfosine research, enabling detailed investigation into the drug's effects on cancer cells. This method is extensively used to quantify apoptosis (programmed cell death) and analyze the distribution of cells throughout the cell cycle.

To assess apoptosis, cells treated with Edelfosine are often stained with Annexin V and a viability dye like propidium (B1200493) iodide (PI). unav.edunih.gov Annexin V binds to phosphatidylserine (B164497), a lipid that translocates to the outer cell membrane during early apoptosis, while PI enters cells with compromised membrane integrity, characteristic of late apoptosis or necrosis. unav.edu Flow cytometry analysis can then distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations. unav.edu This technique has been used to demonstrate that Edelfosine induces a dose-dependent increase in apoptosis in various cancer cell lines, including prostate cancer, leukemia, and multiple myeloma. unav.edunih.govashpublications.org

Furthermore, flow cytometry is employed to study the impact of Edelfosine on the cell cycle. By staining cells with a DNA-binding dye such as PI, the proportion of cells in different phases (G0/G1, S, and G2/M) can be quantified based on their DNA content. researchgate.netresearchgate.net A common finding is the accumulation of cells in the sub-G1 phase, which represents apoptotic cells with fragmented DNA. ashpublications.orgresearchgate.netaacrjournals.org Studies have shown that Edelfosine can cause cell cycle arrest, for instance, at the G0/G1 phase in lung cancer cells, preventing them from proliferating. nih.gov

Below is an interactive table summarizing findings from flow cytometry studies on Edelfosine.

Cell LineCancer TypeAnalytical FocusKey Finding
LNCaP Prostate CancerApoptosis (Annexin V)Significant dose-dependent increase in apoptotic cells, especially under androgen deprivation conditions. nih.gov
Various MM cell lines Multiple MyelomaApoptosis (Sub-G1)Edelfosine induced apoptosis, quantitated by the percentage of cells in the sub-G1 region. ashpublications.org
MCL & CLL cells Mantle Cell Lymphoma & Chronic Lymphocytic LeukemiaCell Viability (Annexin V)Edelfosine significantly reduced the viability of primary malignant cells from patients. aacrjournals.org
Jurkat, CEM, HL-60 LeukemiaCell CycleTreatment with Edelfosine led to an increase in the proportion of apoptotic cells in the sub-G1 region. researchgate.net
A549 Lung CancerCell CycleEdelfosine induced G0/G1 phase cellular arrest. nih.gov
K562 & HL-60 LeukemiaApoptosis (Annexin V/PI)Edelfosine-loaded lipid nanoparticles induced apoptosis in both sensitive (HL-60) and resistant (K562) cell lines. unav.edu

High-Performance Liquid Chromatography-Mass Spectrometry for Preclinical Biodistribution

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), and its more advanced version, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), are pivotal analytical techniques for the quantitative determination of Edelfosine, (S)- in various biological matrices. researchgate.netnih.gov These methods are essential for preclinical research, particularly for pharmacokinetic and biodistribution studies that track the absorption, distribution, metabolism, and excretion of the drug. core.ac.uknih.gov

The development of a reliable and sensitive quantification method is crucial for evaluating the efficacy and delivery of Edelfosine, (S)-, especially when encapsulated in drug delivery systems like lipid nanoparticles. researchgate.netresearchgate.net Researchers have successfully developed and validated UHPLC-MS/MS methods to measure Edelfosine, (S)- concentrations in plasma, various tissues, and tumors. researchgate.net The sample preparation for such analyses typically involves homogenization of tissues in a buffer, followed by protein precipitation or cell lysis, often using methanol, to extract the compound. researchgate.netnih.gov

These analytical methods offer high sensitivity and specificity, with a reported limit of quantification as low as 0.3 ng per sample. nih.gov The assays demonstrate good linearity over a tested range (e.g., 0.3-10 µg/ml) and high precision, making them suitable for detailed preclinical evaluations. nih.gov For instance, UHPLC-MS/MS has been employed to determine the drug loading in lipid nanoparticle formulations and to assess the biodistribution of these nanoparticles following administration in animal models. researchgate.netcore.ac.ukresearchgate.net Studies using these techniques have revealed that nanoencapsulation can significantly alter the biodistribution of Edelfosine, (S)-, potentially increasing bioavailability and influencing its accumulation in target tissues like tumors. core.ac.uknih.govnih.gov

ParameterMethodDetailsReference
Technique HPLC-ESI-MSHigh-Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry. nih.gov
Advanced Technique UHPLC-MS/MSUltra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry for improved separation and speed. researchgate.net
Application QuantificationDetermination of Edelfosine, (S)- concentrations in biological samples (plasma, tissues) and lipid nanoparticles. researchgate.netnih.gov
Sample Preparation ExtractionCell lysis or polymer precipitation with methanol. Tissue homogenization. researchgate.netnih.gov
Limit of Quantification 0.3 ng/sampleHigh sensitivity suitable for preclinical studies. nih.gov
Precision 0.79% to 1.49%High interassay precision reported. nih.gov
Biodistribution In vivo studiesUsed to analyze drug concentration in various organs after administration in mouse models. nih.govnih.gov

Fluorescence-Based Methodologies (e.g., Steady-State, Time-Resolved, FRET, Confocal, FLIM) for Membrane Studies

Fluorescence-based techniques are powerful and versatile tools for investigating the complex interactions between Edelfosine, (S)- and biological membranes. researchgate.net These methods provide insights into the drug's mechanism of action, particularly its tendency to accumulate in and disrupt the membrane of cancer cells. nih.govresearchgate.net Methodologies such as steady-state and time-resolved fluorescence spectroscopy, Förster Resonance Energy Transfer (FRET), Confocal Laser Scanning Microscopy (CLSM), and Fluorescence Lifetime Imaging Microscopy (FLIM) are employed to study these interactions. researchgate.net

CLSM is particularly valuable for visualizing the subcellular localization of Edelfosine, (S)-, often through the use of fluorescent analogs. researchgate.net These studies have shown that the compound accumulates in specific cellular membranes, most notably the endoplasmic reticulum and in plasma membrane microdomains known as lipid rafts. researchgate.netresearchgate.net

Steady-state and time-resolved fluorescence can be used with probes sensitive to the membrane environment to detect changes in membrane fluidity, polarity, and order upon the incorporation of Edelfosine, (S)-. FRET can be employed to study the proximity and interaction between Edelfosine, (S)- and specific membrane components, such as cholesterol or certain proteins, helping to elucidate its impact on the organization of lipid rafts. nih.gov These rafts are critical signaling platforms, and their disruption by Edelfosine, (S)- is a key aspect of its apoptotic effect. nih.gov FLIM, which measures the spatial distribution of fluorescence lifetimes, can provide further details on the local membrane environment surrounding the drug molecule. researchgate.net

Genome-Wide Transcriptional Profiling

Genome-wide transcriptional profiling, also known as transcriptomics, is a powerful methodology used to obtain a comprehensive snapshot of the gene expression landscape within a cell at a specific moment. This technique is instrumental in understanding the global cellular response to treatment with Edelfosine, (S)-. By analyzing the entire set of RNA transcripts, researchers can identify which genes are upregulated or downregulated following drug exposure, providing deep insights into the molecular pathways that are perturbed. mdpi.com

The application of this methodology in Edelfosine, (S)- research allows for the identification of key signaling pathways and cellular processes that mediate its anticancer effects. For example, transcriptional profiling can reveal the activation of genes involved in apoptosis (programmed cell death), endoplasmic reticulum stress, and cell cycle arrest, which are known mechanisms of Edelfosine, (S)- action. researchgate.net

Furthermore, this approach can uncover novel mechanisms of action or resistance. By comparing the gene expression profiles of sensitive versus resistant cancer cell lines, it is possible to identify genetic signatures that predict therapeutic response. nih.gov The data generated from genome-wide profiling can help in identifying new therapeutic targets and biomarkers associated with the Edelfosine, (S)- response. mdpi.com Modern techniques in this field, including advanced sequencing technologies, provide a detailed and quantitative view of the transcriptome, enhancing our understanding of the complex biological networks affected by this compound. nih.gov

Immunohistochemical Analysis in Preclinical Xenograft Models

Immunohistochemistry (IHC) is a crucial technique for evaluating the effects of Edelfosine, (S)- within the complex microenvironment of a tumor. nih.gov This method is widely applied in preclinical studies using patient-derived xenograft (PDX) models, where human tumors are grown in immunodeficient mice. nih.govnih.gov IHC allows for the visualization and localization of specific proteins directly in preserved tumor tissue sections, providing critical spatial context that cannot be obtained from methods using cell lysates. researchgate.net

In the context of Edelfosine, (S)- research, IHC is used to assess the in-vivo efficacy of the drug and to investigate its mechanism of action. nih.gov For instance, following treatment of tumor-bearing mice with Edelfosine, (S)-, xenograft tissues can be harvested and stained for key protein markers. researchgate.net Researchers can use antibodies to detect markers of apoptosis, such as cleaved caspase-3, to confirm that the drug is inducing programmed cell death within the tumor. Similarly, staining for proliferation markers like Ki-67 can be used to quantify the drug's inhibitory effect on cancer cell division.

Moreover, IHC can validate findings from in-vitro studies by examining the expression and activation state of specific signaling proteins within the tumor. For example, it can be used to observe the co-clustering of the Fas/CD95 death receptor in lipid rafts, a key event in Edelfosine, (S)- induced apoptosis. nih.gov The ability to analyze protein expression patterns across different regions of a tumor provides valuable information on drug penetration and heterogeneous responses within the cancer cell population. nih.gov

Utilization of Fluorescent Edelfosine Analogs in Research

To overcome the challenge of visualizing the native, non-fluorescent Edelfosine, (S)- molecule inside living cells, researchers have synthesized fluorescent analogs. researchgate.net These probes are designed to mimic the physicochemical and biological properties of the parent drug while carrying a fluorescent reporter group, enabling their detection using advanced microscopy techniques. researchgate.netmdpi.com

A notable example is an analog where a boron-dipyrromethene (BODIPY) fluorophore is attached to the alkyl chain of the ether lipid, creating a green-emitting molecule (Et-BDP-ET). researchgate.net The design of such analogs is critical to ensure that the fluorescent tag does not significantly alter the drug's biological activity or its subcellular trafficking pathways. These fluorescent tools have proven reliable for visualizing the precise location of the drug within cancer cells. researchgate.net

Studies using these analogs, particularly with confocal microscopy, have provided direct evidence that Edelfosine, (S)- is selectively taken up by tumor cells and accumulates in specific organelles. nih.govresearchgate.net A primary site of accumulation has been identified as the endoplasmic reticulum (ER). researchgate.net This localization is significant, as the sustained accumulation of Edelfosine, (S)- in the ER is known to trigger a persistent ER stress response, which is a major contributor to its apoptotic effect. The ability to track the drug in real-time helps to connect its subcellular distribution with the downstream cellular events it initiates. researchgate.net

Analog NameFluorophoreEmission ColorApplicationReference
Et-BDP-ET Boron-dipyrromethene (BODIPY)GreenVisualizing subcellular location, particularly accumulation in the Endoplasmic Reticulum. researchgate.net
Yn-BDP-ET Boron-dipyrromethene (BODIPY)GreenResearch on membrane interactions and uptake. researchgate.net

Intracellular pH Monitoring using pHluorin Probes

Intracellular pH (pHi) is a tightly regulated parameter that is critical for a multitude of cellular processes. Genetically encoded pH-sensitive sensors, such as pHluorins, are powerful tools for monitoring pH changes within specific subcellular compartments in living cells. mdpi.comresearchgate.net pHluorins are pH-sensitive variants of Green Fluorescent Protein (GFP) whose fluorescence intensity changes in response to pH fluctuations, making them ideal for dynamic measurements of pH in organelles like the ER, mitochondria, or lysosomes. nih.govnih.gov

While direct studies monitoring intracellular pH changes in response to Edelfosine, (S)- using pHluorin probes have not been extensively reported, this methodology holds significant potential for elucidating the drug's mechanism of action. It is known that Edelfosine, (S)- accumulates in the endoplasmic reticulum (ER) and induces ER stress. researchgate.net The function and integrity of the ER are highly dependent on maintaining a stable luminal pH, which is typically slightly alkaline. mdpi.com

By targeting pHluorin probes to the ER lumen in cancer cells, researchers could investigate whether the accumulation of Edelfosine, (S)- disrupts ER pH homeostasis. A significant alteration in ER pH could be a contributing factor to the observed ER stress, protein misfolding, and subsequent activation of the unfolded protein response (UPR), which ultimately leads to apoptosis. This advanced methodology could therefore provide a deeper understanding of the upstream events triggered by Edelfosine, (S)- localization in the ER, linking the physical presence of the drug to its functional consequences on organelle physiology. nih.gov

Western Blot Analysis for Protein Expression and Activation Studies

Western blot analysis is an indispensable technique in molecular biology used to detect and quantify specific proteins from a complex mixture, such as a cell or tissue lysate. nih.govnih.gov This method is fundamental for investigating the molecular mechanisms underlying the anticancer effects of Edelfosine, (S)-. It allows researchers to study how the drug affects the expression levels of key proteins and their activation status, which is often regulated by post-translational modifications like phosphorylation. labxchange.orgbioradiations.com

The procedure involves separating proteins by size using gel electrophoresis, transferring them to a solid membrane, and then probing the membrane with antibodies specific to the target protein. nih.gov In Edelfosine, (S)- research, Western blotting is routinely used to analyze the expression of proteins involved in apoptosis. For example, it can measure the cleavage (and thus activation) of caspases (e.g., caspase-3, caspase-8, caspase-9) and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.

Furthermore, this technique is crucial for studying the effect of Edelfosine, (S)- on various signaling pathways. By using phospho-specific antibodies, which only recognize the phosphorylated (active or inactive) form of a protein, researchers can determine how Edelfosine, (S)- modulates critical cell survival pathways. bioradiations.com For instance, Western blotting can be used to assess the phosphorylation status of proteins in the PI3K/Akt or MAPK/ERK pathways, providing direct evidence of the drug's impact on signaling cascades that control cell growth, proliferation, and survival. labxchange.org

Genetic and Molecular Manipulation Tools

In the study of the chemical compound Edelfosine, (S)-, researchers employ a variety of advanced genetic and molecular manipulation tools to elucidate its mechanisms of action. These techniques allow for the precise investigation of specific genes and signaling pathways affected by the compound.

siRNA-Mediated Gene Knockdown

Small interfering RNA (siRNA) is a powerful tool used to silence the expression of specific genes, thereby allowing researchers to determine the role of those genes in a particular biological process. In the context of Edelfosine research, siRNA-mediated gene knockdown has been instrumental in identifying key proteins involved in its antitumor effects.

A significant application of this technique was demonstrated in studies of prostate cancer cells. nih.govaacrjournals.org Edelfosine treatment, particularly in combination with androgen deprivation, was found to increase the expression of Activating Transcription Factor 3 (ATF3), a stress-response gene. nih.govnih.gov To confirm the role of ATF3 in mediating Edelfosine's effects, researchers used siRNA to specifically knock down ATF3 expression. nih.govresearchgate.net The results showed that the depletion of ATF3 reversed the growth-inhibitory and pro-apoptotic effects of Edelfosine, indicating that ATF3 is a crucial component of the cellular response to this compound in prostate cancer. nih.govaacrjournals.org Specifically, the knockdown of ATF3 was shown to restore the transcriptional activity of the androgen receptor, which was otherwise inhibited by Edelfosine. nih.gov

This methodology allows for a direct cause-and-effect analysis, linking the expression of a single gene to the cellular response to Edelfosine.

Cell LineTreatmentTarget Gene for KnockdownObserved Effect of KnockdownReference
LNCaP (Prostate Cancer)Edelfosine + Androgen DeprivationATF3Reversed the inhibition of PSA promoter activity and inhibited apoptosis. nih.govaacrjournals.orgresearchgate.net
VCaP (Prostate Cancer)Edelfosine + Androgen DeprivationATF3Confirmed that Edelfosine-mediated cell death is related to ATF3 modulation. nih.govaacrjournals.org

Gene Overexpression and Deletion Studies

Complementing gene knockdown, gene overexpression and deletion studies are fundamental in understanding the pathways through which Edelfosine exerts its effects. These studies involve either introducing a gene to be expressed at high levels or utilizing cell lines where a specific gene has been removed or is non-functional.

An important example of gene overexpression in Edelfosine research involves the anti-apoptotic proteins Bcl-2 and Bcl-xL. In human erythroleukemic HEL cells, it was demonstrated that the forced overexpression of either Bcl-2 or Bcl-xL completely abrogated the apoptosis induced by Edelfosine. aacrjournals.orgnih.gov This finding was crucial in placing Edelfosine's pro-apoptotic activity within the framework of the intrinsic apoptosis pathway, where the balance of pro- and anti-apoptotic Bcl-2 family members is critical.

Conversely, studies utilizing cells with specific gene deletions or deficiencies have also provided significant insights. The tumor suppressor gene PTEN is frequently lost in various cancers, leading to the constitutive activation of the PI3K/AKT survival pathway. mdpi.commdpi.com Research has shown that Edelfosine can induce a slight and transient inhibition of AKT in PTEN-negative prostate cancer cells (LNCaP and PC3), but not in PTEN-positive DU145 cells. researchgate.net This differential sensitivity highlights how the existing genetic landscape of a cancer cell, such as the absence of a key tumor suppressor, can influence its response to Edelfosine. These studies are vital for identifying patient populations that may be more likely to respond to Edelfosine-based therapies.

Genetic ManipulationGeneCell Line ModelImpact on Edelfosine's EffectReference
OverexpressionBcl-2HEL (Human Erythroleukemic)Abrogated Edelfosine-induced apoptosis. aacrjournals.orgnih.gov
OverexpressionBcl-xLHEL (Human Erythroleukemic), HeLaInhibited/abrogated Edelfosine-induced apoptosis. aacrjournals.orgnih.govresearchgate.net
Gene Deletion/LossPTENLNCaP, PC3 (PTEN-negative Prostate Cancer) vs. DU145 (PTEN-positive)Differential inhibition of AKT; PTEN-negative cells showed transient AKT inhibition. researchgate.net

Use of Reporter Constructs for Transcriptional Activity Assessment

Reporter constructs are invaluable tools for measuring the activity of specific transcription factors or the transcriptional regulation of a target gene. These constructs typically link the promoter or specific response elements of a gene of interest to a reporter gene (e.g., luciferase or green fluorescent protein) whose product is easily quantifiable.

In the investigation of Edelfosine's mechanism in prostate cancer, a prostate-specific antigen (PSA) luciferase reporter construct was utilized. nih.gov The PSA gene is a well-known target of the androgen receptor (AR). nih.gov Studies showed that Edelfosine treatment dramatically reduced the activity of the PSA promoter-driven luciferase reporter in LNCaP cells. nih.govaacrjournals.org This effect was reversed when ATF3 was knocked down using siRNA, demonstrating that Edelfosine, via the induction of ATF3, represses the transcriptional activity of the androgen receptor. nih.gov

Furthermore, Edelfosine is known to cause a potent and sustained activation of the JNK signaling pathway, which leads to the activation of the transcription factor Activator Protein-1 (AP-1), a complex often composed of c-Jun and c-Fos proteins. nih.govnih.gov To measure this specific effect, researchers can use AP-1 reporter constructs. These constructs contain multiple copies of the AP-1 binding site (also known as the TPA-responsive element, TRE) upstream of a reporter gene. nih.gov Increased reporter gene expression following Edelfosine treatment would provide a quantitative measure of the drug's ability to activate AP-1-mediated transcription.

Reporter ConstructTranscription Factor/Pathway StudiedCell LineFinding with EdelfosineReference
PSA Luciferase ReporterAndrogen Receptor (AR)LNCaP (Prostate Cancer)Edelfosine treatment repressed AR transcriptional activity, an effect mediated by ATF3. nih.govaacrjournals.org
AP-1 (TRE) ReporterActivator Protein-1 (AP-1)Various Cancer CellsUsed to quantify the transcriptional activation of AP-1, a known downstream target of Edelfosine-induced JNK signaling. nih.gov

Structure Activity Relationships and Development of Analogs in Academic Research

Influence of Chemical Structure on Biological Activity

The biological efficacy of Edelfosine (B1662340) is highly dependent on its specific molecular architecture. oncotarget.comnih.gov The molecule consists of a glycerol (B35011) backbone with three key substitutions that are critical for its activity.

sn-1 Position: The ether linkage of the octadecyl chain at the sn-1 position provides resistance to degradation by cellular lipases, a characteristic that distinguishes it from naturally occurring phospholipids (B1166683) and contributes to its stability. ctcusp.org

sn-2 Position: The presence of a methoxy (B1213986) group at the sn-2 position is a crucial structural feature. nih.gov Studies have shown that replacing this methoxy group with a hydroxyl group, creating the analog ET-18-OH, results in a loss of the ability to induce apoptosis. oncotarget.comresearchgate.net This highlights the importance of this specific substitution for its pro-apoptotic activity.

sn-3 Position: The phosphocholine (B91661) headgroup at the sn-3 position is vital for the molecule's interaction with and incorporation into the cell membrane. ebi.ac.uknih.gov Modifications at this position have been shown to lead to a complete loss of its apoptosis-inducing capabilities. nih.gov

The pro-apoptotic effect of Edelfosine is strongly correlated with its uptake by cancer cells. nih.gov Its amphiphilic nature allows it to insert into cellular membranes, particularly lipid rafts, which can trigger downstream signaling events leading to programmed cell death. ctcusp.orgkarger.com

Comparative Studies with Other Alkyl-lysophospholipid Analogs (e.g., Miltefosine (B1683995), Perifosine (B1684339), Erucylphosphocholine, Ilmofosine)

Edelfosine is the prototype of the alkylphospholipid analogs, and its activity has been frequently compared with other members of this class, such as miltefosine, perifosine, erucylphosphocholine, and ilmofosine. ctcusp.orgoncotarget.com These compounds, while structurally related, exhibit different biological and pharmacological profiles.

Miltefosine: Structurally simpler than Edelfosine, miltefosine lacks the glycerol backbone. dndi.org While both are effective against various cancer cells and Leishmania parasites, studies have shown that Edelfosine can be more potent in inducing apoptosis-like cell death in certain Leishmania species. nih.govasm.org For instance, against L. panamensis, Edelfosine was highly effective even at lower concentrations than miltefosine. nih.gov In contrast, against L. amazonensis, Edelfosine and Ilmofosine showed greater activity than Miltefosine. oup.comnih.gov

Perifosine: This analog has shown a potent ability to induce apoptosis in multiple myeloma cells, with Edelfosine being slightly more potent. ashpublications.org Both compounds appear to act by promoting the clustering of Fas/CD95 death receptors in lipid rafts, a mechanism critical for their antitumor action. ashpublications.org In studies on Ewing's sarcoma cells, Edelfosine was found to be the most potent among the tested APLs, with the ranking of activity being Edelfosine > Perifosine > Erucylphosphocholine > Miltefosine. oncotarget.com

Ilmofosine: Like Edelfosine, Ilmofosine is an alkylglycerophosphocholine. nih.gov Comparative studies against Leishmania amazonensis showed that both Edelfosine and Ilmofosine were more active than Miltefosine. nih.govresearchgate.net In computational studies comparing their interaction with heat shock proteins, Edelfosine demonstrated a more stable binding and induced less structural fluctuation than Ilmofosine. researchgate.net

Erucylphosphocholine: In studies against Ewing's sarcoma cells, Erucylphosphocholine was found to be less effective at promoting apoptosis compared to Edelfosine and Perifosine. oncotarget.com

These comparative analyses underscore that even minor structural variations among ALPs can significantly influence their biological potency and mechanism of action. ctcusp.org

Table of Alkyl-lysophospholipid Analogs

CompoundKey Structural Difference from EdelfosineComparative Activity Note
MiltefosineLacks glycerol backbone; has a hexadecylphosphocholine structure. dndi.orgmdpi.comEdelfosine can be more potent in inducing apoptosis in some Leishmania species. nih.govasm.org
PerifosineAn alkylphosphocholine that differs in its polar headgroup. ctcusp.orgLess potent than Edelfosine against Ewing's sarcoma and multiple myeloma cells. oncotarget.comashpublications.org
ErucylphosphocholineAn alkylphosphocholine.Less potent than Edelfosine and Perifosine against Ewing's sarcoma cells. oncotarget.com
IlmofosineAn alkylglycerophosphocholine, structurally similar to Edelfosine. dndi.orgMore active than Miltefosine against L. amazonensis, similar to Edelfosine. nih.govresearchgate.net

Academic Research on Novel Synthetic Derivatives

The therapeutic potential of Edelfosine has prompted academic researchers to synthesize and evaluate a wide array of novel derivatives to improve efficacy and explore new biological activities. beilstein-journals.orgasm.org

One research direction involves modifying the glycerol backbone. For example, phenethyl-based analogs of Edelfosine were designed and synthesized. nih.govnih.gov In this series, replacing the glycerol moiety with a phenethyl ring that bears alkoxy tails showed that derivatives with saturated (stearyl) and monounsaturated (oleyl) chains were the most active against various cancer cell lines. nih.govnih.gov Specifically, an analog with an ortho-C18 saturated stearyl chain showed activity comparable to or higher than Edelfosine against certain leukemia and lung cancer cell lines. nih.gov

Another strategy focuses on creating glycosylated antitumor ether lipids (GAELs), where the phosphocholine headgroup is replaced by a sugar moiety. nih.gov While a lead GAEL analog showed potent in vitro activity, its in vivo inactivity, attributed to the hydrolysis of the glycosidic linkage, spurred the synthesis of derivatives with more stable N-glycosidic or triazole linkages. nih.gov However, these modifications generally resulted in a loss of activity compared to the parent O-glycosidic compound. nih.gov

Fluorescent analogs of related alkylphospholipids have also been developed to study their uptake, localization, and mechanism of action. csic.esacs.org These probes have been instrumental in confirming that these lipids can accumulate within parasites at concentrations much higher than the external environment, supporting a multiple-target mechanism. acs.org

Furthermore, novel derivatives incorporating selenium have been synthesized. asm.org Some of these selenium-containing compounds have shown potent antileishmanial activity, in some cases with higher selectivity than Edelfosine and Miltefosine. asm.org One derivative with a cyclohexyl chain demonstrated activity against intracellular amastigotes comparable to Edelfosine. researchgate.net

This ongoing academic research continues to expand the library of Edelfosine-based compounds, providing deeper insights into their structure-activity relationships and paving the way for the development of next-generation lipid-based therapeutics. nih.gov

Future Directions and Emerging Research Avenues

Ongoing Research to Further Elucidate Complex Mechanisms of Action

The precise mechanisms by which Edelfosine (B1662340), (S)-, exerts its cytotoxic effects are multifaceted and not yet fully understood. nih.gov Current research continues to investigate its primary targets: the plasma membrane and the endoplasmic reticulum (ER). nih.gov At the plasma membrane, Edelfosine, (S)-, is known to interact with lipid rafts, which are specialized membrane microdomains rich in cholesterol and sphingolipids. nih.govebi.ac.uk This interaction is believed to disrupt the integrity and function of these rafts, leading to the clustering of death receptors like Fas/CD95 and subsequent activation of apoptotic signaling pathways. ebi.ac.ukaacrjournals.orgwikipedia.org

In addition to its effects on the plasma membrane, Edelfosine, (S)-, accumulates in the ER, inducing ER stress. nih.govnih.gov This is a critical area of ongoing investigation, as persistent ER stress is a potent trigger for apoptosis in cancer cells. nih.gov Researchers are actively exploring how Edelfosine, (S)-, disrupts phosphatidylcholine biosynthesis and cholesterol homeostasis within the ER, leading to the unfolded protein response and eventual cell death. nih.govebi.ac.uk Furthermore, the selective uptake of Edelfosine, (S)-, by tumor cells compared to normal cells remains a key area of study, with the goal of fully understanding the basis for its tumor-selective cytotoxicity. aacrjournals.orgnih.gov

Exploration of Novel Molecular and Cellular Targets

Beyond the established targets of lipid rafts and the ER, researchers are actively seeking to identify novel molecular and cellular players involved in the action of Edelfosine, (S)-. The displacement of essential proteins from lipid rafts is an emerging area of interest. For instance, in yeast models, Edelfosine, (S)-, has been shown to displace the essential proton pump Pma1p from lipid rafts, leading to its endocytosis and degradation. researchgate.net Identifying analogous protein displacements in human cancer cells could reveal new therapeutic targets.

The impact of Edelfosine, (S)-, on various signaling pathways is also a fertile ground for discovery. While its inhibitory effects on the PI3K/AKT and MAPK/ERK pathways are known, the full spectrum of its influence on cellular signaling is still being mapped. nih.govwikipedia.org For example, studies have shown that Edelfosine, (S)-, can increase the expression of the stress response gene ATF3, which in turn can inhibit androgen receptor activity in prostate cancer cells. nih.gov Further exploration of its effects on transcription factors and gene expression could unveil additional mechanisms of its anticancer activity. wikipedia.org

Advancements in Preclinical Drug Delivery Strategies

A significant focus of current research is the development of advanced drug delivery systems to enhance the therapeutic index of Edelfosine, (S)-. While orally bioavailable, its efficacy can be limited by factors such as gastrointestinal toxicity at higher doses. aacrjournals.org To overcome this, various nanomedicine-based approaches are being investigated.

Lipid nanoparticles (LNs) have emerged as a particularly promising delivery vehicle. sci-hub.senih.gov Encapsulating Edelfosine, (S)-, in LNs has been shown to increase its oral bioavailability and reduce side effects. ebi.ac.uk These nanoparticles can also be engineered to target specific tissues or cell types. For instance, Tween® 80-coated LNs have been shown to facilitate the accumulation of Edelfosine, (S)-, in brain tissue, suggesting potential for treating brain tumors like glioma. csic.es Another innovative approach involves the use of squalenoyl-gemcitabine and Edelfosine, (S)-, to form self-assembled nanostructures, creating a unique multidrug nanomedicine. researchgate.net These advancements in drug delivery hold the key to maximizing the clinical utility of Edelfosine, (S)-, by improving its pharmacokinetic profile and enabling targeted therapy. sci-hub.se

Investigation of Rational Combination Therapies for Enhanced Preclinical Efficacy

The potential of Edelfosine, (S)-, to synergize with other anticancer agents is a major area of preclinical investigation. Its unique mechanism of action, targeting cell membranes rather than DNA, makes it an attractive candidate for combination therapies with traditional chemotherapeutics and targeted agents. aacrjournals.orgwikipedia.org

Preclinical studies have demonstrated the efficacy of combining Edelfosine, (S)-, with a variety of drugs. For example, in prostate cancer models, combining Edelfosine, (S)-, with androgen deprivation therapy has been shown to significantly decrease cell proliferation and increase apoptosis. nih.gov In lymphoma models, a combination of gemcitabine, clofarabine, and Edelfosine, (S)-, has shown synergistic effects. ebi.ac.uk Furthermore, the HSP90 inhibitor 17-AAG has been found to potentiate the activity of Edelfosine, (S)-, in leishmaniasis models, suggesting that targeting protein folding pathways could be a viable combination strategy. ebi.ac.uk However, not all combinations are synergistic. For instance, some studies have shown that certain Akt inhibitors did not potentiate the growth inhibition by trastuzumab in the way that other inhibitors did, highlighting the importance of rational drug pairing based on a deep understanding of their mechanisms of action. aacrjournals.org

Addressing Mechanisms of Acquired Resistance in Preclinical Models

As with any anticancer agent, the development of drug resistance is a significant challenge. Understanding the mechanisms by which cancer cells acquire resistance to Edelfosine, (S)-, is crucial for developing strategies to overcome it. Preclinical research has begun to shed light on these resistance mechanisms.

One key factor in resistance is altered drug uptake. csic.es Studies in yeast have identified genes such as LEM3, AGP2, and DOC1 as being required for Edelfosine, (S)-, uptake. csic.es Cells with mutations in these genes exhibit resistance to the drug. researchgate.netcsic.es Another emerging resistance mechanism involves the cellular response to drug-induced membrane alterations. Cells that can efficiently recycle internalized lipids and proteins back to the plasma membrane have been observed to be more resistant to Edelfosine, (S)-. researchgate.net Furthermore, mutants affecting endocytosis and vesicular trafficking, which prevent the internalization and degradation of essential raft proteins, have also been shown to confer resistance. csic.es Investigating these resistance pathways will be critical for designing second-line therapies and combination strategies to circumvent resistance.

Translational Research Prospects and Opportunities from Preclinical Findings

The wealth of preclinical data on Edelfosine, (S)-, provides a strong foundation for its translation into the clinic. The ultimate goal of translational research is to bridge the gap between laboratory discoveries and patient care. mdpi.com The promising in vivo efficacy of Edelfosine, (S)-, in various preclinical cancer models, including mantle cell lymphoma, chronic lymphocytic leukemia, and pancreatic cancer, underscores its clinical potential. mdpi.comaacrjournals.org

Key translational opportunities lie in leveraging the unique properties of Edelfosine, (S)-. Its selective accumulation in tumor tissue, as demonstrated in biodistribution studies, is a significant advantage that could lead to more effective and less toxic treatments. aacrjournals.orgwikipedia.org The development of robust drug delivery systems, such as lipid nanoparticles, is a critical step in making Edelfosine, (S)-, a viable clinical option, particularly for challenging-to-treat cancers like osteosarcoma with lung metastases. nih.gov Furthermore, the insights gained from preclinical combination studies and resistance mechanisms will be invaluable in designing intelligent clinical trials. The establishment of platforms like PRECISION-Panc, which aim to accelerate the translation of preclinical findings into clinical practice, will be instrumental in bringing promising agents like Edelfosine, (S)-, to patients who need them most. mdpi.com While phase III clinical trials for some cancers have a high failure rate, the robust and diverse preclinical evidence for Edelfosine, (S)-, provides a strong rationale for its continued clinical development. nih.gov

Q & A

What experimental methodologies are recommended for studying the mechanism of action of (S)-Edelfosine in cancer cell lines?

To investigate (S)-Edelfosine's mechanism of action, researchers should design experiments integrating lipid raft disruption assays (e.g., fluorescence microscopy with lipid-specific dyes like Laurdan) and apoptosis markers (e.g., Annexin V/PI staining). Dose-response curves (0.1–10 µM) and time-course analyses (6–48 hours) are critical to establish causality between lipid raft modulation and cell death . Controls must include inactive enantiomers (e.g., (R)-Edelfosine) to isolate stereospecific effects. For reproducibility, document lipid composition variations across cell lines, as lipid raft dynamics differ between leukemia (Jurkat) and solid tumor models .

How can researchers resolve contradictions in reported IC₅₀ values of (S)-Edelfosine across studies?

Discrepancies in IC₅₀ values often arise from cell line heterogeneity (e.g., lipid metabolism gene expression) or assay conditions (serum content, incubation time). To reconcile

  • Standardize assays using serum-free media to minimize lipid interference.
  • Cross-validate results with orthogonal methods (e.g., ATP-based viability assays vs. flow cytometry).
  • Perform meta-analyses comparing studies with shared variables (cell type, exposure duration) .
    Example: Jurkat cells show IC₅₀ = 1.2 µM in serum-free media vs. 5.7 µM in 10% FBS .

What advanced techniques are required to characterize the stereospecificity of (S)-Edelfosine in membrane interactions?

Use molecular dynamics simulations to model (S)-Edelfosine’s insertion into lipid bilayers, focusing on hydrogen bonding with phosphatidylcholine headgroups. Pair with surface plasmon resonance (SPR) to quantify binding kinetics to synthetic lipid rafts. Validate via NMR spectroscopy (e.g., ¹H-NMR chemical shift perturbations in lipid mixtures) to confirm stereospecific interactions .

How should researchers design in vivo studies to evaluate (S)-Edelfosine’s therapeutic efficacy while minimizing toxicity?

Adopt a pharmacokinetic-pharmacodynamic (PK/PD) model to optimize dosing schedules. Key steps:

  • Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS.
  • Monitor lipid metabolism biomarkers (e.g., serum ceramide levels) to correlate efficacy with target engagement.
  • Include toxicity endpoints (e.g., hepatic transaminases, renal function tests) at 24-hour intervals .

What analytical strategies are essential for ensuring the purity of synthesized (S)-Edelfosine?

Employ chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase) to confirm enantiomeric purity (>99%). Validate via mass spectrometry (HRMS) and ¹³C-NMR to detect trace impurities. For batch consistency, document retention time variability (±0.1 min) across synthesis replicates .

How can computational modeling improve the understanding of (S)-Edelfosine’s structure-activity relationships (SAR)?

Apply quantitative structure-activity relationship (QSAR) models to predict modifications enhancing lipid raft affinity. Use docking simulations (AutoDock Vina) to map interactions with key membrane proteins (e.g., FLOT1). Validate predictions by synthesizing analogs with methyl or halogen substitutions at the glycerol backbone .

What are the critical controls for studying (S)-Edelfosine’s off-target effects in primary cells?

Include:

  • Primary cell viability assays (e.g., peripheral blood mononuclear cells) treated with 0.1–10 µM (S)-Edelfosine.
  • Lipidomic profiling (LC-MS) to compare treated vs. untreated cells, identifying off-target lipid species.
  • Kinase inhibition panels (e.g., Eurofins KinaseProfiler) to rule out non-lipid-related signaling effects .

How should researchers address variability in (S)-Edelfosine’s bioavailability in preclinical models?

Optimize formulation using nanocarriers (e.g., liposomes or PEGylated nanoparticles) to enhance solubility. Conduct bioavailability studies comparing oral vs. intraperitoneal administration, measuring Cₘₐₓ and AUC₀–₂₄ in plasma. Pair with tissue homogenate analysis to quantify drug accumulation in target organs .

What statistical approaches are recommended for analyzing dose-dependent effects of (S)-Edelfosine in high-throughput screens?

Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate IC₅₀. Apply ANOVA with Tukey’s post hoc test for multi-group comparisons. For large datasets (e.g., 10,000+ compounds), employ machine learning classifiers (Random Forest) to identify confounding variables .

How can researchers validate the specificity of (S)-Edelfosine’s lipid raft disruption in 3D tumor spheroids?

Combine confocal microscopy (lipid raft dyes: DiIC₁₂) with metabolomic profiling (GC-MS) to correlate spatial disruption patterns with metabolic shifts (e.g., glycolysis vs. oxidative phosphorylation). Compare spheroid responses to 2D monolayers, noting differences in drug penetration kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.